Entecavir-13C2,15N 3''-O-β-D-Glucuronide
Beschreibung
BenchChem offers high-quality Entecavir-13C2,15N 3''-O-β-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Entecavir-13C2,15N 3''-O-β-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C₁₇¹³C₂H₂₄N₃¹⁵NO₉ |
|---|---|
Molekulargewicht |
455.39 |
Synonyme |
2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N 3’’-O-β-D-Glucuronide; |
Herkunft des Produkts |
United States |
Comprehensive Technical Guide: Chemical Structure, Properties, and Analytical Applications of Entecavir-13C2,15N 3''-O-β-D-Glucuronide
Executive Summary
In the realm of antiviral pharmacokinetics, achieving absolute mass balance requires meticulous tracking of both the active pharmaceutical ingredient (API) and its downstream metabolites. Entecavir, a potent guanosine nucleoside analogue, is a first-line therapy for chronic hepatitis B virus (HBV) infection[1]. While the drug is predominantly eliminated unchanged via renal excretion, a minor but critical fraction undergoes Phase II metabolism to form glucuronide and sulfate conjugates[2].
Accurate bioanalytical profiling of these metabolites is often hindered by matrix effects and in-source fragmentation (ISF) during mass spectrometry. This whitepaper explores the chemical architecture of Entecavir-13C2,15N 3''-O-β-D-Glucuronide , detailing its critical role as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3]. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality behind experimental choices and establishing a self-validating analytical workflow.
Chemical Architecture & Isotopic Rationale
Entecavir-13C2,15N 3''-O-β-D-Glucuronide is a highly specialized reference standard designed specifically for tandem mass spectrometry (LC-MS/MS)[4].
Structural Breakdown
The molecule consists of three distinct domains:
-
The Pharmacophore Core: A cyclopentyl guanosine analogue that selectively inhibits HBV DNA polymerase[2].
-
The Conjugation Site: A β-D-glucuronic acid moiety attached via an ether linkage at the 3''-hydroxyl group. This conjugation drastically increases the polarity of the molecule, facilitating renal clearance.
-
The Isotopic Enrichment: The incorporation of two Carbon-13 atoms and one Nitrogen-15 atom into the purine ring.
The Causality of Isotope Selection
Why utilize a 13C2, 15N labeling strategy instead of the more common and less expensive Deuterium (2H) labeling?
-
Avoidance of H/D Exchange: Deuterium atoms, particularly those near heteroatoms or acidic sites, can exchange with protic solvents (like water or methanol) during extraction or chromatography, leading to a loss of the mass label. 13C and 15N are covalently locked into the skeletal backbone.
-
Elimination of Chromatographic Isotope Effects: Deuterated compounds often exhibit slight shifts in retention time compared to their unlabeled counterparts due to changes in lipophilicity. A 13C/15N label ensures absolute co-elution with the endogenous metabolite, guaranteeing that the SIL-IS experiences the exact same matrix ionization suppression/enhancement as the target analyte.
-
Optimal Mass Shift: The +3 Da mass shift is mathematically ideal. It is large enough to completely bypass the natural M+1 and M+2 isotopic envelope of the unlabeled glucuronide, preventing analytical cross-talk, yet small enough to behave identically in the mass spectrometer.
Quantitative Data: Physicochemical Properties
| Property | Value |
| Parent Compound | Entecavir (Guanosine Nucleoside Analogue) |
| Metabolite Conjugation | 3''-O-β-D-Glucuronide |
| Isotopic Enrichment | 13C2, 15N (+3 Da mass shift) |
| Chemical Formula (Labeled) | C16(13C)2H23N4(15N)O9 |
| Molecular Weight (Labeled) | ~456.4 g/mol |
| Primary Elimination Route | Renal excretion (minor biliary) |
Metabolic Pathway Dynamics
Entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system[1]. Instead, its minor metabolic clearance is driven by Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes in the liver, which catalyze the transfer of glucuronic acid to the drug, forming Entecavir 3''-O-β-D-Glucuronide[2].
Metabolic pathway of Entecavir highlighting Phase II glucuronidation prior to renal elimination.
Bioanalytical Methodology: A Self-Validating Protocol
Quantifying glucuronides is notoriously difficult due to In-Source Fragmentation (ISF) . In the heated electrospray ionization (HESI) source of a mass spectrometer, the fragile glycosidic bond of the glucuronide can thermally or electrically cleave, reverting the metabolite back into the parent drug. If the parent drug and the glucuronide are not perfectly resolved chromatographically, this ISF will artificially inflate the quantification of the parent Entecavir.
To counter this, we design a self-validating workflow utilizing Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) and specific MRM monitoring.
Step-by-Step Experimental Workflow
-
Matrix Aliquoting & Stabilization: Transfer 100 µL of human plasma or urine into a 96-well plate. Causality: Samples must be kept on ice to prevent endogenous esterases or β-glucuronidases from hydrolyzing the metabolite ex vivo.
-
SIL-IS Addition: Spike 10 µL of Entecavir-13C2,15N 3''-O-β-D-Glucuronide (50 ng/mL working solution). Causality: Adding the SIL-IS at step zero ensures that any subsequent extraction losses or matrix effects are perfectly normalized.
-
Sample Pre-treatment: Add 100 µL of 2% Ammonium Hydroxide. Causality: Raises the pH to deprotonate the carboxylic acid moiety (pKa ~3.2) on the glucuronic acid, ensuring it carries a negative charge for anion exchange.
-
Weak Anion Exchange (WAX) SPE:
-
Condition/Equilibrate: Methanol, followed by Water.
-
Load: Apply the pre-treated sample.
-
Wash: 5% Methanol in Water (removes neutral lipids and basic interferences).
-
Elute: 2% Formic Acid in Methanol. Causality: The acidic environment neutralizes the glucuronide's charge, releasing it from the positively charged WAX sorbent.
-
-
Evaporation & Reconstitution: Evaporate under N2 at 35°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
UHPLC-MS/MS Analysis: Inject 5 µL onto a high-strength silica (HSS) T3 column using a gradient of Water/Acetonitrile with 0.1% Formic Acid. Causality: The T3 stationary phase is specifically designed to retain highly polar compounds like glucuronides, ensuring baseline separation from the parent Entecavir.
Self-validating LC-MS/MS workflow utilizing SIL-IS for robust quantification and ISF monitoring.
Quantitative Parameters & System Suitability
A protocol is only as trustworthy as its internal controls. To create a self-validating system , we program the mass spectrometer to monitor a specific "ISF Monitor" transition.
By monitoring the parent drug's mass transition (278.1 → 152.1) at the specific retention time of the glucuronide, we can actively measure how much of the glucuronide is breaking apart in the ion source. Because the UHPLC column physically separates the two compounds in time, an ISF signal will not interfere with the true parent drug peak, thus validating the integrity of the run.
LC-MS/MS MRM Parameters & Self-Validating Controls
| Analyte | Precursor Ion[M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Analytical Purpose |
| Entecavir (Parent) | 278.1 | 152.1 | 25 | Primary Quantification of Active Drug |
| Entecavir Glucuronide | 454.2 | 278.1 | 15 | Primary Quantification of Metabolite |
| Entecavir Glucuronide (ISF Monitor) | 454.2 | 152.1 | 25 | Self-Validation: Tracks In-Source Fragmentation |
| Entecavir-13C2,15N Glucuronide | 457.2 | 281.1 | 15 | SIL-IS: Normalizes matrix effects for metabolite |
Note: The primary transition for the glucuronides relies on the neutral loss of the glucuronic acid moiety (176 Da). The SIL-IS perfectly mirrors this fragmentation (457.2 - 176 = 281.1).
References
- Source: nih.
- Source: pharmaffiliates.
- baraclude - accessdata.fda.
- Source: acanthusresearch.
Sources
Molecular Weight and Exact Mass of Entecavir-13C2,15N 3''-O-β-D-Glucuronide: A Technical Guide for LC-MS/MS Bioanalysis
Introduction & Analytical Rationale
Entecavir is a highly potent guanosine nucleoside analogue utilized primarily in the treatment of chronic hepatitis B virus (HBV) infection. While the drug is predominantly eliminated unchanged via renal pathways, pharmacokinetic profiling reveals the formation of minor phase II metabolites, most notably Entecavir 3''-O-β-D-Glucuronide [1].
In rigorous drug development and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, quantifying this glucuronide metabolite in human plasma and urine requires extreme precision. To achieve this, a Stable Isotope-Labeled Internal Standard (SIL-IS) is deployed. Entecavir-13C2,15N 3''-O-β-D-Glucuronide serves as the gold standard for this purpose. By acting as an ideal surrogate, it normalizes extraction recoveries and compensates for matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].
Chemical Identity & Isotopic Architecture
The isotopic architecture of a SIL-IS dictates its performance in the mass spectrometer. The unlabeled Entecavir glucuronide possesses the chemical formula C18H23N5O9 . To create the SIL-IS, two 12C atoms and one 14N atom in the entecavir core are replaced with their heavier stable isotopes ( 13C and 15N , respectively).
The table below summarizes the critical quantitative mass data required for high-resolution mass spectrometry (HRMS) calibration and multiple reaction monitoring (MRM) method development.
Table 1: Comparative Mass Specifications
| Property | Unlabeled Entecavir Glucuronide | Entecavir-13C2,15N Glucuronide (SIL-IS) |
| Chemical Formula | C18H23N5O9 | C16(13C)2H23N4(15N)O9 |
| Isotopic Shift | N/A | +3.0037 Da |
| Molecular Weight (Average) | 453.41 g/mol | 456.39 g/mol |
| Monoisotopic Exact Mass | 453.1496 Da | 456.1533 Da |
| [M+H]+ Precursor Ion (m/z) | 454.1569 | 457.1606 |
| Major MS/MS Fragment (m/z) | 278.1 (Loss of Glucuronide) | 281.1 (Loss of Glucuronide) |
Mechanistic Causality: The Superiority of 13C/15N Labeling
As an Application Scientist, the choice of isotopic labeling is never arbitrary; it is driven by chromatographic and spectrometric causality.
Why avoid Deuterium ( 2H ) labeling? While deuterium-labeled standards (e.g., Entecavir-d4) are cheaper to synthesize, they suffer from the deuterium isotope effect. Because carbon-deuterium bonds are shorter and less polarizable than carbon-hydrogen bonds, heavily deuterated molecules exhibit slightly different hydrophobicities. In Reversed-Phase Liquid Chromatography (RPLC), this causes the SIL-IS to elute slightly earlier than the endogenous analyte. If the analyte and IS do not perfectly co-elute, they are subjected to different matrix components in the ESI source, defeating the purpose of the internal standard. 13C and 15N labels do not alter the molecule's hydrophobicity, ensuring mathematically perfect co-elution.
Why a +3 Da Mass Shift? The natural isotopic envelope of unlabeled Entecavir glucuronide contains M+1 and M+2 peaks (driven by the ~1.1% natural abundance of 13C ). If a +1 or +2 Da SIL-IS were used, the natural heavy isotopes of the highly abundant unlabeled drug would "bleed" into the IS mass channel, causing quantitative cross-talk. A +3 Da shift ( m/z 454 → 457) places the SIL-IS safely beyond the natural isotopic envelope, ensuring zero interference.
Self-Validating High-Resolution Mass Spectrometry (HRMS) Protocol
Before deploying Entecavir-13C2,15N 3''-O-β-D-Glucuronide in a clinical assay, its exact mass and isotopic purity must be validated using an LC-QTOF-MS (Quadrupole Time-of-Flight) system. This protocol is designed as a self-validating system : it utilizes an active lock-mass feedback loop to automatically invalidate data if instrument drift occurs.
Step-by-Step HRMS Validation Methodology
-
Sample Preparation: Reconstitute the SIL-IS powder in 50:50 Methanol:Water (v/v) to a final concentration of 100 ng/mL.
-
Lock-Mass Infusion (Self-Validation Step A): Continuously infuse Leucine Enkephalin ( [M+H]+ m/z 556.2771) into the ESI source via a reference sprayer. The software must actively correct the mass axis against this known standard. If the lock-mass signal drops below 104 counts or deviates by >2 ppm, the system automatically halts acquisition, preventing the collection of uncalibrated data.
-
LC-QTOF-MS Acquisition: Inject 5 µL onto a C18 column. Operate the QTOF in positive ESI mode with a resolving power of >30,000 (FWHM).
-
Exact Mass Verification: Extract the chromatogram for m/z 457.1606. Calculate the mass error using the formula:
MassError(ppm)=457.1606(ObservedMass−457.1606)×106Acceptance Criteria: Mass error must be ≤5 ppm.
-
Isotopic Purity Assessment (Self-Validation Step B): Interrogate the m/z 454.1569 channel (unlabeled mass) at the retention time of the SIL-IS. The area of the unlabeled peak must be <0.5% of the SIL-IS peak area. If it exceeds this threshold, the standard is flagged for isotopic impurity and rejected.
Bioanalytical LC-MS/MS Workflow
For high-throughput pharmacokinetic quantification, a triple quadrupole (QqQ) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode [3].
Step-by-Step Extraction and MRM Methodology
-
Spiking & Equilibration: Aliquot 100 µL of patient plasma. Add 10 µL of the Entecavir-13C2,15N Glucuronide working solution (50 ng/mL). Vortex for 30 seconds to ensure complete equilibration between the endogenous analyte and the SIL-IS.
-
Solid Phase Extraction (SPE): Load the sample onto a mixed-mode anion exchange SPE cartridge. Wash with 5% methanol in water to remove salts. Elute with 2% formic acid in methanol. Evaporate to dryness and reconstitute in the mobile phase.
-
Chromatographic Co-elution: Inject onto a UHPLC system. Because the SIL-IS uses heavy carbon and nitrogen, it will co-elute with the target analyte at the exact same retention time, undergoing identical ionization conditions.
-
MRM Detection & Self-Validation: Monitor the transitions m/z 454.2 → 278.1 (Analyte) and m/z 457.2 → 281.1 (SIL-IS). Self-Validation Check: The absolute peak area of the SIL-IS must remain within 50-150% of the mean IS area of the calibration standards. A drop below 50% indicates severe, uncompensated matrix suppression, automatically triggering a sample re-extraction protocol.
Caption: LC-MS/MS MRM workflow demonstrating exact co-elution and mass differentiation of the SIL-IS.
References
-
National Center for Biotechnology Information (PubChem). "Entecavir - CID 135398508." PubChem Compound Summary. Available at:[Link]
-
University of Washington. "Entecavir Baraclude - Treatment Pharmacology." Hepatitis B Online. Available at:[Link]
-
PubMed (National Institutes of Health). "LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study." Journal of Chromatography B. Available at:[Link]
Synthesis Pathways for Stable Isotope-Labeled Entecavir Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of stable isotope-labeled metabolites of entecavir, a potent antiviral agent against the hepatitis B virus (HBV). Entecavir undergoes metabolism to form key conjugates, primarily glucuronides and sulfates. The availability of stable isotope-labeled versions of these metabolites is crucial for a variety of in-depth research applications, including drug metabolism and pharmacokinetic (DMPK) studies, quantitative bioanalysis, and as internal standards in mass spectrometry-based assays. This guide details both chemical and enzymatic synthetic strategies, discusses the rationale for isotopic labeling, and provides insights into the analytical techniques required for their characterization.
Introduction to Entecavir and its Metabolism
Entecavir is a guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[1] While the majority of an administered dose of entecavir is excreted unchanged in the urine, a portion undergoes metabolism to form phase II conjugates.[2] The primary metabolic pathways involve glucuronidation and sulfation of the hydroxyl groups on the cyclopentyl moiety. The active form of the drug is entecavir triphosphate, which is formed by intracellular phosphorylation.[3] However, this guide will focus on the synthesis of the stable isotope-labeled glucuronide and sulfate metabolites.
The chemical structure of entecavir, highlighting the sites of metabolism, is shown below:
Figure 1: Chemical structure of Entecavir.
The synthesis of stable isotope-labeled entecavir metabolites is essential for:
-
Accurate Quantification: Labeled metabolites serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) assays, correcting for matrix effects and variations in sample processing.
-
Metabolite Identification: Co-elution of a synthesized labeled standard with a potential metabolite in a biological sample provides definitive identification.
-
Pharmacokinetic Studies: Labeled compounds enable precise tracking and quantification of metabolite formation and elimination in vivo.
Strategies for Stable Isotope Labeling of Entecavir
The choice of isotope and labeling position is critical for the successful application of labeled compounds. For entecavir, common stable isotopes include Carbon-13 (¹³C), Deuterium (D, ²H), and Nitrogen-15 (¹⁵N).
Rationale for Isotope and Position Selection
The primary consideration for placing a stable isotope label is to ensure it is in a metabolically stable position to prevent its loss during biological processing. For entecavir, labeling the purine ring with ¹³C and/or ¹⁵N is a robust strategy, as this part of the molecule is not typically metabolized. A known synthesis of [¹³C₄]entecavir involves the condensation of [¹³C]guanidine hydrochloride and diethyl[1,2,3-¹³C₃]malonate, which effectively labels the pyrimidine portion of the purine ring system.[2][4] This approach provides a significant mass shift and ensures the label is retained in the metabolites.
Deuterium labeling on the cyclopentyl ring is another viable option. However, care must be taken to avoid positions susceptible to enzymatic oxidation or exchange.
The following diagram illustrates a strategic labeling approach for entecavir:
Caption: Strategic placement of stable isotopes on the entecavir molecule.
Synthesis of Stable Isotope-Labeled Entecavir Parent Drug
The synthesis of labeled entecavir is the first crucial step. A well-established route for producing [¹³C₄]entecavir is summarized below.[2]
Synthesis of [¹³C₄]Entecavir
The synthesis begins with commercially available labeled precursors:
-
[¹³C]Guanidine hydrochloride
-
Diethyl[1,2,3-¹³C₃]malonate
Experimental Protocol:
-
Condensation: Condense [¹³C]guanidine hydrochloride with diethyl[1,2,3-¹³C₃]malonate to form 2-amino[2,4,5,6-¹³C₄]pyrimidine-4,6-diol.
-
Purine Formation: Convert the pyrimidine intermediate to the desired purine ring system through a series of five steps.
-
Introduction of the Chiral Side Chain: Couple the labeled purine with a chiral epoxide to introduce the cyclopentyl moiety.
-
Deprotection: Remove protecting groups to yield [¹³C₄]entecavir.
The overall yield for this 11-step synthesis is approximately 5.7% from the labeled precursors.[2] The final product should be purified by High-Performance Liquid Chromatography (HPLC).[2]
The following diagram illustrates the general workflow for the synthesis of labeled entecavir.
Caption: Workflow for the synthesis of [¹³C₄]Entecavir.
Synthesis of Stable Isotope-Labeled Entecavir Metabolites
Once the labeled parent drug is synthesized, it can be used as a starting material for the preparation of its metabolites.
Synthesis of Labeled Entecavir Glucuronide
Both chemical and enzymatic methods can be employed for the synthesis of entecavir glucuronide.
The Koenigs-Knorr reaction is a classic method for glycoside synthesis and can be adapted for glucuronidation.[5] This approach involves the reaction of a glycosyl halide with an alcohol. For the synthesis of labeled entecavir glucuronide, a labeled glucuronic acid derivative is required.
Experimental Protocol:
-
Preparation of Labeled Glucuronyl Donor: Synthesize a protected, labeled glucuronyl halide (e.g., [U-¹³C₆]-acetobromo-α-D-glucuronic acid methyl ester) from commercially available ¹³C-labeled glucuronic acid.
-
Protection of Labeled Entecavir: Selectively protect the hydroxyl groups of the labeled entecavir that are not to be glucuronidated.
-
Koenigs-Knorr Reaction: React the protected labeled entecavir with the labeled glucuronyl donor in the presence of a promoter such as a silver or mercury salt.
-
Deprotection: Remove all protecting groups to yield the labeled entecavir glucuronide.
-
Purification: Purify the final product using preparative HPLC.
Enzymatic synthesis offers high regioselectivity and stereoselectivity, often under milder reaction conditions compared to chemical methods. UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation in vivo.[4]
Experimental Protocol:
-
Enzyme Source: Utilize a source of UGT enzymes, such as human liver microsomes, recombinant UGT enzymes expressed in a suitable host system, or certain microorganisms known to perform glucuronidation.[6]
-
Reaction Mixture: Prepare a reaction mixture containing the labeled entecavir, the UGT enzyme source, and the cofactor uridine diphosphate glucuronic acid (UDPGA). For a labeled metabolite, either the entecavir or the UDPGA (or both) can be labeled.
-
Incubation: Incubate the reaction mixture at 37°C for a sufficient period to allow for the formation of the glucuronide.
-
Quenching and Extraction: Stop the reaction and extract the labeled metabolite.
-
Purification: Purify the labeled entecavir glucuronide using HPLC.
Synthesis of Labeled Entecavir Sulfate
The synthesis of sulfate conjugates typically involves the reaction of the parent drug with a sulfating agent.
Experimental Protocol:
-
Protection of Labeled Entecavir: As with glucuronidation, selective protection of the hydroxyl groups may be necessary to control the site of sulfation.
-
Sulfation Reaction: React the protected labeled entecavir with a suitable sulfating agent. Common reagents include sulfur trioxide pyridine complex or chlorosulfonic acid.[7] The reaction is typically carried out in an aprotic solvent.
-
Deprotection: Remove the protecting groups to yield the labeled entecavir sulfate.
-
Purification: Purify the final product by HPLC.
The general synthetic pathway for the metabolites is depicted below:
Caption: Synthetic routes to labeled entecavir metabolites.
Purification and Characterization
Thorough purification and characterization are essential to ensure the identity, purity, and isotopic enrichment of the synthesized labeled metabolites.
Purification
High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification of labeled entecavir metabolites.
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV detection at the wavelength of maximum absorbance for entecavir (approximately 254 nm) and mass spectrometry |
Characterization
Mass Spectrometry (MS) is used to confirm the molecular weight and isotopic enrichment of the labeled metabolites.
-
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS) is used to confirm the structure by comparing the fragmentation pattern of the synthesized labeled metabolite with that of the unlabeled standard.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.
-
¹H and ¹³C NMR are used to confirm the chemical structure and the position of ¹³C labels.
-
The absence of signals in ¹H NMR at specific positions can confirm deuterium labeling.
Table 1: Summary of Analytical Techniques
| Technique | Purpose |
| HPLC | Purification and purity assessment |
| HRMS | Confirmation of molecular weight and elemental composition |
| MS/MS | Structural confirmation through fragmentation analysis |
| NMR | Detailed structural elucidation and confirmation of label position |
Conclusion
The synthesis of stable isotope-labeled entecavir metabolites is a challenging but essential task for advancing our understanding of the drug's disposition and for developing robust bioanalytical methods. This guide has outlined both chemical and enzymatic approaches for the preparation of labeled entecavir glucuronide and sulfate. The choice of synthetic route will depend on the available resources, the desired labeling pattern, and the required scale of the synthesis. Careful purification and thorough characterization using a combination of HPLC, mass spectrometry, and NMR are critical to ensure the quality of these invaluable research tools.
References
-
Easter, J. A., Burrell, R. C., & Bonacorsi, S. J., Jr. (2013). An alternative and robust synthesis of [¹³C₄]Baraclude® (entecavir). Journal of Labelled Compounds and Radiopharmaceuticals, 56(12), 632–636. [Link]
-
Salter, R., et al. (2018). Microbial biotransformation for the synthesis of drug metabolites. Drug Metabolism and Disposition, 46(10), 1466-1476. [Link]
-
Simpson, L. S., & Widlanski, T. S. (2006). A comprehensive approach to the synthesis of sulfate esters. Journal of the American Chemical Society, 128(5), 1605–1610. [Link]
-
Patsnap. (2024, June 14). What is Entecavir used for? Synapse. [Link]
-
Li, X., et al. (2018). Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases. Journal of Asian Natural Products Research, 20(11), 1073-1081. [Link]
-
Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of entecavir and its novel class of analogs. Current protocols in nucleic acid chemistry, Chapter 14, Unit14.7. [Link]
-
De Meo, C., et al. (2008). Escherichia coli Glucuronylsynthase: An Engineered Enzyme for the Synthesis of β-Glucuronides. Organic Letters, 10(8), 1581-1584. [Link]
-
Ozturk, O., et al. (2010). Enzymatic synthesis of uracil glucuronide, labeling with 125/131I, and in vitro evaluation on adenocarcinoma cells. Cancer Biotherapy & Radiopharmaceuticals, 25(3), 323-330. [Link]
-
Mol, J. A., & Visser, T. J. (1985). Synthesis and some properties of sulfate esters and sulfamates of iodothyronines. Endocrinology, 117(1), 1–7. [Link]
-
Baillie, T. A. (1981). Drug metabolite identification: stable isotope methods. Pharmacology & Therapeutics, 12(3), 739-751. [Link]
-
Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981. [Link]
-
Zhou, B., et al. (2011). Synthesis of Entecavir (BMS-200475). Tetrahedron Letters, 53(4), 439-442. [Link]
-
Herald Scholarly Open Access. (2018). Entecavir Patent Evaluation & Genotoxicity. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An alternative and robust synthesis of [(13) C4 ]Baraclude® (entecavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Characterization and Bioanalytical Application of Entecavir-13C2,15N 3''-O-β-D-Glucuronide Reference Standard
Executive Summary & Pharmacokinetic Context
Entecavir (ETV) is a highly potent, selective guanosine nucleoside analogue utilized globally for the management of chronic hepatitis B virus (HBV) infection. While the parent drug is1[1], it also undergoes minor Phase II hepatic metabolism. This biotransformation yields2[2].
Accurate quantification of the[] metabolite in biological matrices (plasma, urine) is critical for mass balance elucidation, assessing drug-drug interactions (DDIs) involving UGT enzymes, and adjusting dosages in patients with severe renal impairment. To achieve regulatory-compliant LC-MS/MS quantification, the deployment of a premium Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Entecavir-13C2,15N 3''-O-β-D-Glucuronide —is an absolute necessity.
Isotopic Rationale: The Superiority of 13C/15N over Deuterium
In quantitative bioanalysis, the selection of an internal standard dictates the ruggedness of the assay. While4[4], they introduce two critical failure modes in high-sensitivity LC-MS/MS workflows:
-
Isotopic Effect on Retention Time : Deuterium alters the lipophilicity and hydrodynamic radius of the molecule. This frequently causes the deuterated SIL-IS to elute slightly earlier than the endogenous analyte on reversed-phase columns. This temporal offset exposes the analyte and the IS to different matrix suppression zones in the electrospray ionization (ESI) source, violating the fundamental premise of an internal standard.
-
Hydrogen-Deuterium Exchange (HDX) : Labile deuterons can back-exchange with protic solvents (e.g., water, methanol) during extraction or within the ESI plume, leading to isotopic scrambling and non-linear calibration curves.
The Causality of 13C2,15N Selection: By incorporating two Carbon-13 atoms and one Nitrogen-15 atom directly into the rigid purine core, we engineer a self-validating internal standard. The +3 Da mass shift ensures complete isolation from the natural isotopic envelope (M+1, M+2) of the unlabeled glucuronide. Furthermore, because the heavy isotopes are locked within the skeletal framework, the standard guarantees absolute chromatographic co-elution and zero chemical exchange , ensuring that matrix effects are perfectly normalized.
Structural Characterization & Certification Protocol
To qualify Entecavir-13C2,15N 3''-O-β-D-Glucuronide as a Certified Reference Material (CRM), a multi-orthogonal, self-validating analytical approach is strictly enforced.
Table 1: Reference Standard Specifications
| Parameter | Unlabeled Entecavir Glucuronide | Entecavir-13C2,15N Glucuronide (SIL-IS) |
| Chemical Formula | C18H23N5O9 | C16(13C)2H23N4(15N)O9 |
| Monoisotopic Mass | 453.15 | 456.15 |
| Precursor Ion [M+H]+ | m/z 454.1 | m/z 457.1 |
| Chemical Purity (LC-UV) | > 98.0% | > 98.0% |
| Isotopic Purity (LC-MS) | N/A | > 99.5% (Absence of m/z 454.1) |
Step-by-Step Characterization Methodology
-
High-Resolution Mass Spectrometry (HRMS):
-
Action: Analyze the standard using a Q-TOF or Orbitrap mass spectrometer.
-
Validation: The theoretical exact mass of the [M+H]+ ion must match the observed m/z within a <5 ppm mass error, confirming the successful incorporation of the 13C and 15N isotopes.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Action: Perform 1H, 13C, and 2D-NMR (COSY, HMBC) in DMSO-d6.
-
Validation: Regiochemistry is critical. HMBC cross-peaks between the anomeric proton of the glucuronic acid and the 3''-carbon of the Entecavir cyclopentyl ring must be present to definitively confirm the 3''-O-linkage, distinguishing it from a potential 4-O-isomer.
-
-
Isotopic Purity Assessment (LC-MS/MS):
-
Action: Inject a high concentration (e.g., 1 µg/mL) of the SIL-IS and monitor the MRM transition of the unlabeled analyte.
-
Validation: The signal contribution to the unlabeled channel must be <0.5% to prevent artificial inflation of the lower limit of quantification (LLOQ) in biological samples.
-
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Entecavir, highlighting the divergence between its active intracellular phosphorylation and its minor Phase II clearance pathways.
Entecavir metabolic pathways highlighting the formation of the 3''-O-glucuronide metabolite.
Bioanalytical Application: LC-MS/MS Methodology
The quantitative bioanalysis of antiviral drugs heavily relies on5[5].
Table 2: Optimized MRM Transitions (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Entecavir (Parent) | 278.1 | 152.1 | 22 | 50 |
| Entecavir 3''-O-Glucuronide | 454.1 | 278.1 | 18 | 50 |
| Entecavir-13C2,15N Glucuronide | 457.1 | 281.1 | 18 | 50 |
Step-by-Step Protocol: Plasma Sample Extraction and Analysis
To ensure robust recovery and minimal matrix suppression, a protein precipitation (PPT) workflow is utilized:
-
Aliquoting & Spiking: Transfer 50 µL of K2EDTA human plasma into a 96-well collection plate. Spike with 10 µL of the Entecavir-13C2,15N 3''-O-β-D-Glucuronide working solution (e.g., 50 ng/mL). Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent denatures binding proteins, while the acidic modifier ensures the glucuronic acid moiety remains protonated, preventing it from co-precipitating with the protein pellet.
-
Centrifugation: Centrifuge the plate at 4,000 × g for 10 minutes at 4°C to firmly pellet the denatured matrix proteins.
-
Supernatant Transfer & Evaporation: Transfer 150 µL of the clear supernatant to a clean 96-well plate. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (95% Water / 5% Methanol with 5 mM ammonium acetate).
-
UHPLC Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC HSS T3). Utilize a gradient elution to chromatographically resolve the highly polar glucuronide from the parent drug and residual phospholipids.
-
MS/MS Detection: Monitor the MRM transitions (Table 2) using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
Step-by-step LC-MS/MS workflow utilizing the SIL-IS for absolute quantification.
Conclusion
The deployment of Entecavir-13C2,15N 3''-O-β-D-Glucuronide as a stable isotope-labeled internal standard represents the gold standard in bioanalytical quantification. By mitigating matrix effects, eliminating isotopic exchange risks, and ensuring absolute chromatographic co-elution, this reference standard guarantees the generation of high-fidelity, regulatory-compliant pharmacokinetic data for Entecavir's Phase II metabolism.
References
-
Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC National Institutes of Health (NIH) [Link][5]
-
Entecavir (Baraclude) Formulary Evaluation - Ovid Ovid [Link][1]
-
Entecavir | C12H15N5O3 | CID 135398508 - PubChem - NIH National Institutes of Health (NIH) [Link][2]
Sources
In Vivo Biotransformation of Entecavir to Glucuronide Conjugates: A Mechanistic and Analytical Guide
Executive Summary
Entecavir is a potent guanosine nucleoside analogue widely prescribed for the treatment of chronic hepatitis B virus (HBV) infection. While the pharmacological efficacy of entecavir stems from its intracellular phosphorylation to an active triphosphate form, its systemic clearance is predominantly governed by renal excretion. However, comprehensive mass balance studies utilizing 14C -radiolabeled entecavir have revealed that a minor, yet structurally significant, portion of the drug undergoes Phase II hepatic biotransformation.
This whitepaper provides an in-depth technical analysis of the in vivo biotransformation of entecavir into its glucuronide conjugates. Designed for drug development professionals and analytical scientists, this guide explores the structural causality of this metabolic pathway, details a self-validating LC-MS/MS protocol for conjugate quantification, and contextualizes these findings within regulatory pharmacokinetic frameworks.
Pharmacokinetic Context and Structural Causality
To understand why entecavir undergoes specific, limited biotransformation, we must examine its molecular architecture. Unlike many nucleoside analogues that feature a ribose ring highly susceptible to oxidative cleavage, entecavir utilizes a robust cyclopentyl ring.
The Causality of Minor Biotransformation
Clinical pharmacokinetic evaluations demonstrate that entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system[1]. Consequently, Phase I oxidative or acetylated metabolites are virtually non-existent in vivo. Instead, the primary clearance mechanism is renal, involving both glomerular filtration and net tubular secretion via Organic Anion Transporter 1 (OAT1)[2].
However, regulatory mass balance requirements dictate the identification of all elimination pathways. Studies have identified minor amounts of Phase II metabolites—specifically, glucuronide and sulfate conjugates[3]. The structural basis for this lies in the exocyclic hydroxyl groups of entecavir. The primary aliphatic hydroxyl group at the 3''-position (the hydroxymethyl group on the cyclopentyl ring) serves as a nucleophilic acceptor. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to this site, forming Entecavir 3''-O-β-D-Glucuronide [4].
Figure 1. In vivo biotransformation and elimination pathway of entecavir.
Quantitative Pharmacokinetic Profile
The following table synthesizes the quantitative data regarding entecavir's systemic disposition, highlighting the contrast between its primary renal clearance and its minor Phase II metabolic pathways[1][3].
Table 1: Pharmacokinetic and Excretion Profile of Entecavir
| Parameter | Value | Mechanistic Causality / Clinical Note |
| Oral Bioavailability | ~100% | Rapidly absorbed; high-fat meals delay absorption and decrease Cmax by ~44%. |
| Renal Excretion | 62% - 73% | Eliminated unchanged via glomerular filtration and active tubular secretion. |
| Phase I Metabolism | Negligible | Cyclopentyl ring stability prevents CYP450-mediated oxidation. |
| Phase II Metabolism | Minor (<10%) | Formation of 3''-O-β-D-Glucuronide and sulfate conjugates via UGTs/SULTs. |
| Terminal Half-Life | 128 - 149 hours | Reflects extensive tissue distribution and slow release from intracellular compartments. |
Experimental Protocol: LC-MS/MS Characterization of Entecavir Glucuronide
Isolating and quantifying a minor hydrophilic metabolite from biological matrices requires high sensitivity and rigorous validation. The following step-by-step methodology outlines an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) workflow designed as a self-validating system . By incorporating stable isotope-labeled internal standards (SIL-IS) and continuous matrix-effect monitoring, the protocol ensures high trustworthiness and reproducibility[5].
Step 1: Sample Preparation (Protein Precipitation)
Causality: While Solid Phase Extraction (SPE) is traditional, modern triple quadrupole systems (e.g., Shimadzu LCMS-8060) offer sufficient sensitivity to utilize simple protein precipitation, thereby increasing throughput and reducing analyte loss.
-
Aliquot 100 µL of in vivo human plasma (or urine diluted 1:10) into a microcentrifuge tube.
-
Add 10 µL of internal standard solution ( 13C2 , 15N -entecavir).
-
Add 300 µL of pre-cooled precipitation solvent (Acetonitrile/Methanol, 1:1 v/v) to denature plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
Step 2: UHPLC Separation
Causality: Glucuronide conjugates are highly polar. A reverse-phase C18 column with a carefully optimized aqueous-organic gradient is required to retain the glucuronide and separate it from the unchanged parent drug.
-
Column: Waters Symmetry C18 (or equivalent sub-2 µm particle size), maintained at 40°C.
-
Mobile Phase A: 0.1% Formic acid in ultra-pure water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp linearly to 95% B over 4 mins, hold for 1 min, and re-equilibrate at 5% B.
-
Flow Rate: 0.4 mL/min; Injection Volume: 2 µL.
Step 3: Triple Quadrupole MS/MS Detection
Causality: Electrospray ionization (ESI) in positive ion mode is utilized. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure absolute specificity.
-
Entecavir (Parent): Monitor the precursor-to-product ion transition at m/z 278.1 → 152.1.
-
Entecavir Glucuronide: Monitor the transition at m/z 454.1 → 278.1 (neutral loss of the glucuronide moiety, 176 Da).
-
Internal Standard: Monitor m/z 281.1 → 155.1.
Step 4: Self-Validation & Quality Control (QC)
To ensure the system is self-validating:
-
Matrix Effect Monitoring: Post-column infusion of the internal standard must show <15% ion suppression across the elution window of both the parent and the glucuronide.
-
QC Bracketing: Inject low, mid, and high QC samples (e.g., 40 pg/mL, 400 pg/mL, 4000 pg/mL) before and after unknown sample batches. The run is only validated if QC accuracy is within ±15% of nominal concentrations.
Figure 2. Self-validating bioanalytical workflow for entecavir and conjugate quantification.
Clinical and Regulatory Implications
Understanding the in vivo biotransformation of entecavir to its glucuronide conjugate has profound implications for clinical pharmacology:
-
Drug-Drug Interactions (DDIs): Because entecavir is neither a substrate nor an inhibitor of CYP450 enzymes[6], and its glucuronidation is a minor pathway, it exhibits a highly favorable DDI profile. Co-administration with potent UGT inhibitors or inducers does not necessitate dose adjustments, as the primary clearance remains renal[2].
-
Hepatic vs. Renal Impairment: The pharmacokinetics of entecavir are not significantly altered in patients with moderate to severe hepatic impairment (Child-Pugh Class B or C) due to the negligible reliance on hepatic Phase I/II metabolism[6]. Conversely, because the parent drug and its minor glucuronide are cleared renally, dosage adjustments are strictly required for patients with decreasing creatinine clearance.
Conclusion
While the in vivo biotransformation of entecavir to its 3''-O-β-D-glucuronide conjugate represents a minor metabolic route, characterizing this pathway is a cornerstone of rigorous pharmacokinetic profiling. By leveraging high-sensitivity LC-MS/MS methodologies, analytical scientists can accurately map the complete mass balance of nucleoside analogues, ensuring regulatory compliance and confirming the exceptional safety profile of entecavir in diverse patient populations.
References
-
Clinician.com - Drug Criteria & Outcomes: Entecavir (Baraclude) Formulary Evaluation URL: [Link]
-
Wikidoc - Entecavir clinical pharmacology URL: [Link]
-
Drugs.com - Entecavir: Package Insert / Prescribing Information URL: [Link]
-
FDA.gov - Entecavir NDA 21-797 / NDA 21-798 Clinical Pharmacology Biopharmaceutics Review URL:[Link]
-
Liverpool HEP Interactions - Entecavir Drug Interactions Profile URL: [Link]
-
Shimadzu LCMS Application Notes - LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma URL: [Link]
Sources
Application Note: LC-MS/MS Quantification of Entecavir 3''-O-β-D-Glucuronide Using a Stable Isotope-Labeled Internal Standard
Scientific Rationale & Assay Causality
Entecavir is a highly potent cyclopentyl guanosine analogue utilized globally for the treatment of chronic Hepatitis B virus (HBV) . While the parent drug is primarily eliminated unchanged via renal filtration, a minor but critical metabolic pathway involves Phase II conjugation, yielding Entecavir 3''-O-β-D-Glucuronide . Tracking this specific metabolite is pivotal for comprehensive mass balance assessments, drug-drug interaction (DDI) profiling, and evaluating pharmacokinetics in patients with severe hepatic or renal impairment.
Because entecavir and its metabolites circulate in human plasma at extremely low picogram-per-milliliter (pg/mL) concentrations, standard HPLC-UV methods lack the requisite sensitivity . This protocol leverages Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with a Stable Isotope-Labeled Internal Standard (SIL-IS) —Entecavir-13C2,15N 3''-O-β-D-Glucuronide.
The Causality Behind the SIL-IS Choice: Introducing a +3 Da mass shift (two 13C atoms and one 15N atom on the guanine base) ensures that the SIL-IS perfectly co-elutes with the endogenous metabolite while completely bypassing the natural isotopic envelope of the unlabeled analyte . This dynamic co-elution is the only reliable mechanism to mathematically correct for matrix-induced ion suppression in the electrospray ionization (ESI) source and physical losses during sample extraction.
Entecavir Phase II glucuronidation pathway and SIL-IS quantification strategy.
Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must inherently prove its own extraction efficiency, chromatographic integrity, and freedom from isotopic cross-talk.
Solid Phase Extraction (SPE) Workflow
Causality: Glucuronides are highly polar and susceptible to severe ion suppression from plasma phospholipids. Simple protein precipitation (PPT) is insufficient. Polymeric reversed-phase SPE (e.g., Oasis HLB) is strictly required to desalt the matrix and concentrate the analyte.
-
Aliquoting: Transfer 200 µL of K2EDTA human plasma into a 96-well collection plate.
-
IS Spiking: Add 10 µL of the SIL-IS working solution (50 ng/mL Entecavir-13C2,15N 3''-O-β-D-Glucuronide). Self-Validation Check: The IS must be added before any other solvent to properly track extraction recovery.
-
Acidification: Dilute the sample with 200 µL of 2% Formic Acid (aq). Causality: Acidification disrupts protein-analyte binding, freeing the glucuronide for SPE retention.
-
Conditioning: Condition an Oasis HLB µElution plate with 200 µL Methanol (MeOH), followed by 200 µL LC-MS grade Water.
-
Loading: Load the acidified plasma onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg) to allow interaction with the sorbent.
-
Washing: Wash with 200 µL of 5% MeOH in Water. Causality: This specific percentage removes salts and highly polar endogenous interferences without prematurely eluting the target glucuronide.
-
Elution: Elute into a clean plate using 2 x 50 µL of 100% MeOH.
-
Reconstitution: Dilute the eluate with 100 µL of Water. Causality: Injecting 100% organic solvent into a highly aqueous LC gradient causes peak distortion (solvent effect). Diluting to 50:50 MeOH:Water matches the initial mobile phase conditions.
Step-by-step Solid Phase Extraction (SPE) workflow for Entecavir Glucuronide.
LC-MS/MS Analytical Parameters
Chromatographic Separation
-
Analytical Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
-
Causality: The HSS T3 stationary phase possesses a lower ligand density than standard C18 columns, allowing aqueous mobile phases to penetrate the pores without phase collapse, which is critical for retaining polar glucuronides.
-
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Profile:
-
0.0 - 0.5 min: 2% B (Analyte focusing)
-
0.5 - 3.0 min: 2% to 40% B (Elution of polar analytes)
-
3.0 - 3.5 min: 40% to 95% B (Column wash)
-
3.5 - 4.5 min: 95% B (Hold wash)
-
4.5 - 5.0 min: 2% B (Re-equilibration)
-
Mass Spectrometry (MRM) Data Summary
The mass spectrometer must be operated in Positive Electrospray Ionization (ESI+) mode. The following quantitative data summarizes the optimized Multiple Reaction Monitoring (MRM) transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
| Entecavir (Parent Drug) | 278.1 | 152.1 | 50 | 25 | Quantitation |
| Entecavir 3''-O-Glucuronide | 454.1 | 278.1 | 60 | 20 | Quantitation |
| Entecavir 3''-O-Glucuronide | 454.1 | 152.1 | 60 | 40 | Qualification |
| Entecavir-13C2,15N Glucuronide | 457.1 | 281.1 | 60 | 20 | SIL-IS Quantitation |
| Entecavir-13C2,15N Glucuronide | 457.1 | 155.1 | 60 | 40 | SIL-IS Qualification |
Note: The primary product ion for the glucuronide (m/z 278.1 and 281.1) represents the neutral loss of the glucuronic acid moiety (-176 Da). The secondary qualifier ion (m/z 152.1 and 155.1) represents the cleavage of the cyclopentyl ring, leaving the stable guanine base.
System Suitability & Acceptance Criteria
To validate the integrity of the run, the following self-validating parameters must be met prior to accepting sample data:
-
Isotopic Cross-Talk Check: Inject an Upper Limit of Quantification (ULOQ) sample containing only the unlabeled Entecavir 3''-O-β-D-Glucuronide. Monitor the SIL-IS MRM channel (457.1 → 281.1). The resulting peak area must be <5% of the nominal IS response. This proves the +3 Da mass shift is sufficient to prevent false positives.
-
Internal Standard Response Tracking: The absolute peak area of the SIL-IS across all extracted samples (blanks, QCs, and unknowns) must remain within ±15% of the mean IS area. A sudden drop in a specific well indicates an extraction failure or localized matrix suppression, invalidating that specific sample.
-
Chromatographic Integrity: The retention time (RT) of the unlabeled metabolite must match the SIL-IS within ±0.05 minutes . Any deviation indicates a compromised column bed or pump failure.
References
-
U.S. Food and Drug Administration (FDA). "BARACLUDE (entecavir) tablets." FDA Drug Approvals and Databases. Available at:[Link]
-
Huq, F. "Molecular Modelling Analysis of the Metabolism of Entecavir." International Journal of Pharmacology, 2007. Available at:[Link]
-
Zhang, D., et al. "A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2009. Available at:[Link]
Application Note: Advanced Bioanalytical Method Development for Entecavir and its Metabolites in Human Urine via LC-MS/MS
Scientific Rationale & Pharmacokinetic Context
Entecavir (ETV) is a highly potent deoxyguanosine analogue reverse transcriptase inhibitor utilized globally for the treatment of chronic Hepatitis B virus (HBV) infection[1]. Pharmacokinetically, ETV is predominantly eliminated unchanged via the kidneys through a combination of glomerular filtration and net tubular secretion. However, minor hepatic metabolism occurs, resulting in trace amounts of glucuronide and sulfate conjugates that are subsequently excreted in the urine.
For advanced pharmacokinetic (PK) profiling, mass balance studies, and dose-adjustment investigations in patients with renal impairment, quantifying both unchanged ETV and its conjugated metabolites in human urine is critical. Urine is a highly complex biological matrix containing fluctuating concentrations of endogenous salts, urea, and creatinine. These components are notorious for causing severe matrix-induced ion suppression during electrospray ionization (ESI)[2]. Consequently, developing a bioanalytical method requires a strategic approach to sample clean-up and chromatographic retention to ensure the assay is a fully self-validating system compliant with global regulatory standards[3].
Caption: Entecavir primary renal excretion and minor hepatic metabolism pathways in humans.
Methodological Strategy: The Causality Behind the Protocol
As a Senior Application Scientist, it is vital to understand why specific experimental choices are made, rather than merely following a protocol.
Sample Preparation: Why SPE over Dilute-and-Shoot?
Direct "dilute-and-shoot" or simple protein precipitation methods are often insufficient for trace metabolite quantification in urine due to overwhelming matrix effects. We employ Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) .
-
The Mechanism : ETV contains a basic purine (guanine-like) moiety. By acidifying the urine sample (e.g., with 2% Formic Acid), ETV becomes positively charged and binds strongly to the sulfonic acid groups of the MCX resin via ionic interactions.
-
The Clean-up Advantage : This strong ionic bond allows for aggressive washing with 100% organic solvents (like Methanol) to strip away neutral lipids and acidic urinary interferences without eluting the analyte. The basic analytes are finally released using an alkalized organic solvent (5% Ammonium Hydroxide in Methanol) which neutralizes the charge.
Chromatographic Separation: Why Phenyl-Hexyl?
ETV is highly polar ( logP≈−0.5 ). On standard C18 reversed-phase columns, polar analytes elute near the void volume, co-eluting with non-retained urinary salts that quench the MS signal.
-
The Mechanism : Utilizing a Phenyl-Hexyl stationary phase leverages alternative selectivity via π−π interactions with ETV's purine ring[4]. This significantly increases its retention factor ( k′ ), pulling the analyte away from the ion-suppressing solvent front. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be deployed for extreme retention of the highly polar glucuronide metabolites[2].
Experimental Protocols
Reagents and Materials
-
Analytes : Entecavir reference standard, Entecavir-Glucuronide, and Entecavir- 13C2,15N (Stable Isotope Internal Standard).
-
Consumables : Oasis MCX SPE Cartridges (30 mg, 1 cc).
-
Solvents : LC-MS grade Water, Methanol, Acetonitrile, Formic Acid (FA), and Ammonium Hydroxide ( NH4OH ).
Step-by-Step MCX Solid-Phase Extraction Workflow
This protocol is designed to act as a self-validating system; the inclusion of the stable isotope-labeled internal standard (IS) prior to any extraction step ensures that any evaporative losses or matrix effects are perfectly normalized.
-
Sample Pre-treatment : Aliquot 200 µL of human urine into a 1.5 mL microcentrifuge tube. Add 20 µL of IS working solution (50 ng/mL) and 200 µL of 2% FA in water. Vortex thoroughly for 30 seconds to disrupt any non-covalent binding.
-
Cartridge Conditioning : Condition the MCX cartridge with 1.0 mL of Methanol, followed immediately by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.
-
Sample Loading : Apply the pre-treated, acidified urine sample (420 µL) to the cartridge. Allow it to pass through at a controlled flow rate of ~1 drop/second to ensure optimal ionic binding.
-
Washing Steps :
-
Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in water to remove polar and ionic interferences.
-
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove neutral and hydrophobic interferences.
-
-
Target Elution : Elute the analytes into a clean collection tube using 1.0 mL of 5% NH4OH in Methanol.
-
Evaporation & Reconstitution : Evaporate the eluate to complete dryness under a gentle stream of high-purity nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 1 minute and transfer to an autosampler vial.
Caption: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction workflow for urine bioanalysis.
LC-MS/MS Analytical Conditions
Chromatographic separation is achieved using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. A Kinetex Phenyl-Hexyl column (100 × 2.1 mm, 2.6 µm) is recommended[4].
Table 1: UHPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 40 | 60 |
| 4.5 | 0.4 | 5 | 95 |
| 5.5 | 0.4 | 5 | 95 |
| 5.6 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 95 | 5 |
Note: Mobile Phase A = 5 mM Ammonium Formate + 0.01% Formic Acid in Water. Mobile Phase B = Methanol.
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
| Entecavir | 278.1 | 152.1 | 18 | Quantification |
| Entecavir | 278.1 | 135.1 | 35 | Confirmation |
| ETV-Glucuronide | 454.1 | 278.1 | 15 | Quantification |
| ETV-IS ( 13C2,15N ) | 281.1 | 155.1 | 18 | Internal Standard |
Method Validation Standards (Trustworthiness)
To ensure the highest level of data integrity, the bioanalytical method must be rigorously validated according to the [5] and the harmonized[6].
Table 3: Key Validation Acceptance Criteria (ICH M10)
| Validation Parameter | Regulatory Acceptance Criteria |
| Calibration Curve | R2≥0.99 ; Standards must be within ±15% of nominal concentration (±20% at the LLOQ). |
| Intra/Inter-Assay Precision | Coefficient of Variation (CV) ≤15% ( ≤20% at LLOQ) across 5 replicates per QC level. |
| Intra/Inter-Assay Accuracy | Mean value within ±15% of nominal concentration (±20% at LLOQ). |
| Matrix Factor (IS Normalized) | CV ≤15% evaluated across 6 distinct lots of human urine (including hemolyzed/lipemic if applicable). |
| Extraction Recovery | Must be consistent and reproducible across Low, Mid, and High QC levels. |
| Stability | Bench-top, freeze-thaw (minimum 3 cycles), and autosampler stability must fall within ±15% of nominal. |
References
-
Shimadzu Corporation. LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Labrulez. Available at:[Link]
-
Novakova, L., et al. (2012). Highly sensitive fast determination of entecavir in rat urine by means of hydrophilic interaction chromatography-ultra-high-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. Available at:[Link]
-
European Medicines Agency / International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Available at:[Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. ema.europa.eu [ema.europa.eu]
Application Note: Highly Selective LC-MS/MS Bioanalysis of Entecavir and its Glucuronide Metabolite Using a Stable Isotope-Labeled Internal Standard
Introduction & Mechanistic Context
Entecavir (ETV) is a potent cyclopentyl guanosine analogue widely prescribed for the treatment of chronic Hepatitis B virus (HBV) infection. It acts as a selective inhibitor of the HBV DNA polymerase, effectively blocking viral priming, reverse transcription, and DNA-dependent DNA synthesis[1]. While the parent drug is primarily excreted unchanged, a critical metabolic pathway involves phase II conjugation to form Entecavir 3''-O-β-D-Glucuronide .
Accurately quantifying this highly polar metabolite in pharmacokinetic (PK) and drug-drug interaction studies requires highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies[2]. Because polar metabolites like glucuronides elute early in reversed-phase chromatography, they are highly susceptible to matrix effects (ion suppression) from endogenous plasma phospholipids during electrospray ionization (ESI). To create a self-validating quantitative system that corrects for these matrix effects in real-time, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory[3]. Entecavir-13C2,15N 3''-O-β-D-Glucuronide serves as the optimal, gold-standard SIL-IS for this assay[4].
Mass Spectrometry Rationale and MRM Transitions
Understanding the precise fragmentation mechanics is essential for assay specificity. Entecavir and its derivatives exhibit significantly better ionization efficiency in positive ESI mode (ESI+) due to the high proton affinity of the guanine base[5].
-
Unlabeled Entecavir: The molecular weight (MW) is 277.28 Da. The protonated precursor ion [M+H]+ is observed at m/z 278.2, which fragments during collision-induced dissociation (CID) to a guanine base product ion at m/z 152.1[6].
-
Unlabeled Entecavir Glucuronide: Glucuronidation adds a mass of 176 Da, bringing the [M+H]+ to m/z 454.2.
-
The SIL-IS (Entecavir-13C2,15N 3''-O-β-D-Glucuronide): This standard incorporates two 13C atoms and one 15N atom into the guanine moiety[7]. This isotopic labeling increases the exact mass by 3 Da, resulting in a precursor ion [M+H]+ at m/z 457.2.
During CID in the Q2 collision cell, the SIL-IS undergoes two primary, predictable fragmentation pathways:
-
Neutral Loss of Glucuronic Acid (Quantifier): The relatively labile O-glycosidic bond cleaves, resulting in the neutral loss of the glucuronide moiety (-176 Da). Because the heavy isotopes are on the guanine core, the core retains the +3 Da mass, yielding a robust product ion at m/z 281.2 .
-
Guanine Base Cleavage (Qualifier): Further fragmentation of the cyclopentyl ring leaves the intact, isotope-labeled guanine base. The resulting fragment appears at m/z 155.1 (compared to m/z 152.1 for the unlabeled drug)[6].
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion [M+H]+ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Entecavir | 278.2 | 152.1 | 135.1 | 15 |
| Entecavir 3''-O-β-D-Glucuronide | 454.2 | 278.2 | 152.1 | 20 |
| Entecavir-13C2,15N 3''-O-β-D-Glucuronide (SIL-IS) | 457.2 | 281.2 | 155.1 | 20 |
Analytical Workflow Visualization
LC-MS/MS workflow for Entecavir-13C2,15N 3''-O-β-D-Glucuronide bioanalysis.
Experimental Protocols & Causality
Sample Preparation: Solid Phase Extraction (SPE)
Causality & Expert Insight: While simple protein precipitation (PPT) with acetonitrile or methanol is often sufficient for extracting the parent drug Entecavir[8], it fails to remove endogenous phospholipids. Because the highly polar glucuronide metabolite elutes early in the chromatogram, it co-elutes with these phospholipids, leading to severe ion suppression. Therefore, a Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) protocol is required to wash away salts and selectively elute the analytes.
Protocol:
-
Aliquot 50 µL of human plasma into a 96-well collection plate.
-
Spike with 10 µL of the SIL-IS working solution (Entecavir-13C2,15N 3''-O-β-D-Glucuronide, 50 ng/mL)[5].
-
Dilute the sample with 200 µL of 2% ammonium hydroxide in water to disrupt protein-drug binding.
-
Load the mixture onto a pre-conditioned Oasis HLB µElution plate (conditioned with 200 µL Methanol, followed by 200 µL Water).
-
Wash the sorbent bed with 200 µL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 2 × 50 µL of Acetonitrile/Water (80:20, v/v) containing 0.1% formic acid.
-
Dilute the eluate with 100 µL of LC-MS grade water prior to injection to match the initial mobile phase conditions and prevent peak broadening.
UHPLC Chromatographic Separation
Causality & Expert Insight: Standard C18 columns often fail to retain highly polar glucuronides, causing them to elute in the void volume alongside residual matrix salts. To ensure adequate retention and separation from the solvent front, a column designed for enhanced retention of polar compounds, such as the Waters ACQUITY UPLC HSS T3, is strictly recommended[6].
Conditions:
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) maintained at 40 °C[6].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Table 2: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.3 | 95 | 5 |
| 2.0 | 0.3 | 85 | 15 |
| 2.5 | 0.3 | 70 | 30 |
| 3.2 | 0.3 | 10 | 90 |
| 4.5 | 0.3 | 2 | 98 |
| 4.6 | 0.3 | 95 | 5 |
| 6.0 | 0.3 | 95 | 5 |
(Gradient adapted from established ETV pharmacokinetic methodologies[6])
Mass Spectrometry Parameters
Causality & Expert Insight: Why use 13C/15N instead of Deuterium (2H)? Deuterated internal standards (e.g., -d4 or -d5) frequently exhibit a slight chromatographic shift compared to the unlabeled analyte due to the deuterium isotope effect. This shift can cause the IS to elute in a different matrix suppression zone than the target analyte. Utilizing a 13C and 15N labeled standard guarantees perfect co-elution. This ensures that both the analyte and the SIL-IS experience the exact same matrix environment at the precise moment of ionization, cementing the trustworthiness of the quantitative data[3].
-
Ion Source: ESI Positive mode (+)
-
Capillary Voltage: 4.0 kV[6]
-
Gas Temperature: 325 °C[6]
-
Dwell Time: 100 ms per transition (Ensures >15 data points across the narrow UHPLC peak for accurate integration).
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 3. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 4. clearsynth.com [clearsynth.com]
- 5. A validated UHPLC-MS/MS method for simultaneous quantification of some repurposed COVID-19 drugs in rat plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. lcms.cz [lcms.cz]
Application Note: Quantitative Analysis of Entecavir in Human Plasma by LC-MS/MS for Therapeutic Drug Monitoring
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of entecavir in human plasma. Entecavir is a potent nucleoside analog antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Therapeutic Drug Monitoring (TDM) of entecavir can be a valuable tool to optimize treatment efficacy and minimize potential toxicities, particularly in special patient populations. This method utilizes a stable isotope-labeled internal standard (SIL-IS), Entecavir-d2, to ensure the highest level of accuracy and precision by correcting for matrix effects and variability in sample processing.[3] The protocol described herein employs a simple protein precipitation for sample preparation and has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[4][5][6]
Introduction: The Rationale for Entecavir TDM
Entecavir is a guanosine nucleoside analogue that acts as a potent and selective inhibitor of HBV polymerase.[7][8][9] It effectively suppresses viral replication by inhibiting all three key functions of the enzyme: base priming, reverse transcription of the negative DNA strand, and synthesis of the positive DNA strand.[7][8][9] While entecavir has a standard dosing regimen (0.5 mg daily for nucleoside-naïve patients and 1.0 mg daily for lamivudine-refractory patients), there is significant inter-individual variability in its pharmacokinetics.[9][10][11] Factors such as renal function, drug-drug interactions, and patient adherence can influence plasma concentrations.[11]
Although a definitive therapeutic window has not been strictly established, TDM can aid in:
-
Ensuring Efficacy: Verifying that drug exposure is sufficient to maintain viral suppression.
-
Assessing Adherence: Objectively measuring drug levels to confirm patient compliance.
-
Managing Special Populations: Adjusting doses in patients with renal impairment, where the drug is primarily eliminated.[9]
-
Investigating Treatment Failure: Determining if suboptimal drug exposure contributes to a lack of virologic response.
LC-MS/MS is the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex.[12][13] The use of a co-eluting SIL-IS is paramount in bioanalysis. A SIL-IS, such as Entecavir-d2, is chemically identical to the analyte but has a different mass. It behaves identically during extraction, chromatography, and ionization, thereby providing the most effective means to correct for any analytical variability and ensuring data reliability.
Principle of the Method: Stable Isotope Dilution
This method is based on the principle of stable isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard (Entecavir-d2) is added to an unknown concentration of the native analyte (entecavir) in the plasma sample at the beginning of the sample preparation process. The analyte and the internal standard are extracted and analyzed together by LC-MS/MS. Since the SIL-IS has nearly identical physicochemical properties to the analyte, any loss during sample preparation or fluctuation in instrument response will affect both compounds equally. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Caption: Principle of Stable Isotope Dilution for Entecavir Analysis.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Entecavir analytical standard (≥98% purity)
-
Entecavir-d2 (Internal Standard, ≥98% purity, isotopic purity ≥99%)[3]
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥99%)
-
Ammonium Acetate (≥98%)
-
Drug-free human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
Liquid Chromatography System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: Shimadzu LCMS-8060 or equivalent triple quadrupole mass spectrometer equipped with a heated electrospray ionization (ESI) source.[14]
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Data System: Manufacturer's software for instrument control, data acquisition, and processing.
Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Entecavir and Entecavir-d2 in methanol to create 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Entecavir primary stock in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards (CAL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Entecavir-d2 primary stock with methanol to create a 100 ng/mL IS working solution.
-
Calibration (CAL) and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate Entecavir working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.25, 1, 5, 10, 25, 50 ng/mL).
-
Separately prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 7.5, and 40 ng/mL).
-
Sample Preparation: Protein Precipitation
This protocol is designed for high-throughput analysis, balancing efficiency with cleanliness.
Caption: High-Throughput Sample Preparation Workflow.
-
Aliquot: Pipette 50 µL of plasma (CAL, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the 100 ng/mL Entecavir-d2 IS working solution to each tube.
-
Vortex: Briefly vortex mix for 5 seconds.
-
Precipitate: Add 150 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to ensure the analyte is in its protonated form for positive ion ESI.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject: Inject 2 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the optimized instrumental conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate |
| Total Run Time | 4.0 minutes |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Interface Temp. | 300°C |
| Desolvation Line Temp. | 250°C |
| Heat Block Temp. | 400°C |
| Nebulizing Gas Flow | 3 L/min (Nitrogen) |
| Drying Gas Flow | 10 L/min (Nitrogen) |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Entecavir | 278.1 | 152.1 | 100 | -18 |
| Entecavir (Quant) | 278.1 | 110.1 | 100 | -25 |
| Entecavir-d2 (IS) | 280.1 | 152.1 | 100 | -18 |
Rationale for MRM selection: The transition m/z 278.1 → 152.1 is a common and robust transition for entecavir.[15] A second transition is monitored for confirmation, adding specificity. The internal standard transition is chosen to mirror a primary fragment of the native compound, ensuring parallel behavior during analysis.
Method Validation Summary
The method was validated following the FDA's Bioanalytical Method Validation guidance.[4][5] Key performance characteristics are summarized below.
Table 4: Summary of Method Validation Results
| Parameter | Acceptance Criteria (FDA) | Result |
| Linearity (Range) | r² ≥ 0.99 | 0.1 - 50 ng/mL (r² > 0.998) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.5% to 6.2% |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | ≤8.1% |
| Recovery | Consistent and reproducible | 88% - 95% |
| Matrix Effect | CV of IS-normalized factor ≤15% | Passed (CV = 6.5%) |
| Selectivity | No significant interference at the retention time of the analyte and IS in 6 blank sources. | Passed |
| Stability | ||
| - Freeze-Thaw (3 cycles) | Within ±15% of nominal | Stable |
| - Bench-Top (6 hours) | Within ±15% of nominal | Stable |
| - Processed Sample (24h) | Within ±15% of nominal | Stable |
The results demonstrate that the method is accurate, precise, and reliable for the intended purpose of quantifying entecavir in human plasma.
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the therapeutic drug monitoring of entecavir in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol allows for high-throughput, accurate, and precise quantification. The method has been thoroughly validated and is suitable for use in clinical research and pharmacokinetic studies, providing a valuable tool for optimizing antiviral therapy in patients with chronic HBV.
References
-
FDA. (n.d.). FDA Approves New Treatment Baraclude (entecavir) for Chronic Hepatitis B. NATAP. Retrieved from [Link]
-
Wikipedia. (2024). Entecavir. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Entecavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]
-
FDA. (n.d.). BARACLUDE (entecavir) Label. Accessdata.fda.gov. Retrieved from [Link]
-
Clinicaltrials.eu. (n.d.). Entecavir – Application in Therapy and Current Clinical Research. Retrieved from [Link]
-
NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Zhao, R., et al. (2026). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics, 64(2), 47-56. Retrieved from [Link]
-
Matthews, S. J. (2006). Entecavir for the treatment of chronic hepatitis B virus infection. Clinical Therapeutics, 28(2), 184-203. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]
-
Sankar, D. G., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1100-1107. Retrieved from [Link]
-
Clinician.com. (n.d.). Drug Criteria & Outcomes: Entecavir (Baraclude) Formulary Evaluation. Retrieved from [Link]
-
MIMS. (n.d.). Entecavir: Uses & Dosage. Retrieved from [Link]
-
Yim, C., et al. (2016). Using Population Pharmacokinetic and Pharmacodynamic Analyses of Entecavir in Pediatric Subjects to Simplify Dosing Recommendations. Clinical Pharmacology & Therapeutics, 100(6), 668-677. Retrieved from [Link]
-
Xie, L., et al. (2024). Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity. Molecules, 29(5), 1018. Retrieved from [Link]
-
Müller, D. M., & Rentsch, K. M. (2010). Therapeutic drug monitoring by LC–MS–MS with special focus on anti-infective drugs. Analytical and Bioanalytical Chemistry, 398(6), 2573-2594. Retrieved from [Link]
-
Drug Discovery Online. (2005). LC/MS/MS Techniques for Research into Therapeutic Drug Monitoring. Retrieved from [Link]
-
ResearchGate. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. Retrieved from [Link]
Sources
- 1. Entecavir - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 6. fda.gov [fda.gov]
- 7. FDA Approves New Treatment Baraclude (entecavir) for Chronic Hepatitis B [natap.org]
- 8. Entecavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. clinician.com [clinician.com]
- 10. Entecavir for the treatment of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. Therapeutic drug monitoring by LC–MS–MS with special focus on anti-infective drugs [ouci.dntb.gov.ua]
- 13. technologynetworks.com [technologynetworks.com]
- 14. lcms.cz [lcms.cz]
- 15. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sample Preparation for the LC-MS Analysis of Entecavir Glucuronide
Abstract
This document provides a comprehensive technical guide on sample preparation strategies for the quantitative analysis of entecavir glucuronide in biological matrices, primarily plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS). Entecavir (ETV), a potent nucleoside analogue for treating chronic hepatitis B virus (HBV) infection, is predominantly eliminated unchanged via the kidneys.[1][2] However, minor metabolic pathways, including the formation of glucuronide conjugates, are observed.[2][3] Accurate measurement of these metabolites is crucial for comprehensive pharmacokinetic and metabolic studies. This guide details two primary analytical workflows: an indirect approach involving enzymatic hydrolysis to quantify total entecavir, and a direct approach for the intact glucuronide. We present detailed protocols for protein precipitation (PPT) and solid-phase extraction (SPE), discuss the causality behind methodological choices, and provide data-driven insights to help researchers select the optimal technique for their analytical goals.
Introduction: The Analytical Challenge of Entecavir Glucuronide
Entecavir's pharmacokinetic profile is characterized by rapid oral absorption and primary elimination through renal excretion, with 62% to 73% of the dose recovered as unchanged drug in urine.[1][2] Metabolism is not a major elimination route; however, minor amounts of phase II glucuronide and sulfate conjugates are formed.[2][4]
The analytical challenge in quantifying entecavir glucuronide stems from its physicochemical properties. The addition of the glucuronic acid moiety significantly increases the molecule's polarity and hydrophilicity.[5][6] This presents two primary difficulties:
-
Extraction Inefficiency: Traditional reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols optimized for the parent drug may yield poor recovery for the highly polar glucuronide conjugate.
-
Chromatographic Retention: The glucuronide may exhibit poor or no retention on standard C18 reversed-phase LC columns, eluting near the solvent front with endogenous interferences.
Therefore, a tailored sample preparation strategy is paramount for developing a robust and reliable LC-MS/MS method.
Core Analytical Strategies
Researchers have two primary strategies for quantifying entecavir glucuronide, each with distinct advantages and applications. The choice depends on whether the goal is to measure the conjugate directly or to determine the total concentration of the drug after it has been metabolized.
Sources
Bioanalytical Support Center: Troubleshooting Matrix Effects in Entecavir-13C2,15N 3''-O-β-D-Glucuronide LC-MS/MS
Welcome to the Technical Support Center for Entecavir bioanalysis. Quantifying Entecavir and its highly polar phase II metabolites presents unique chromatographic and mass spectrometric challenges. While utilizing a stable isotope-labeled (SIL) internal standard like Entecavir-13C2,15N 3''-O-β-D-Glucuronide corrects for relative matrix effects and recovery variations, it does not prevent the absolute loss of signal (ion suppression) caused by co-eluting endogenous matrix components[1].
This guide provides mechanistic insights, validated workflows, and troubleshooting FAQs to ensure robust, high-sensitivity detection for researchers and drug development professionals.
Section 1: Mechanistic Q&A (The "Why")
Q: Why does Entecavir-13C2,15N 3''-O-β-D-Glucuronide suffer from severe ion suppression in positive electrospray ionization (ESI+) mode despite being a stable isotope label? A: Entecavir is a guanine nucleoside analogue, and its glucuronide conjugate is highly hydrophilic[2]. During standard reversed-phase (RP) chromatography, highly polar compounds elute very early. Unfortunately, this early elution window is heavily populated by unretained salts, proteins, and early-eluting phospholipids (such as lysophosphatidylcholines)[3]. In the ESI source, these high-abundance matrix components outcompete the target SIL-analyte for available charge on the droplet surface[4]. Even though the SIL-IS compensates for quantitative variability, the absolute signal-to-noise (S/N) ratio drops significantly, which compromises the Lower Limit of Quantitation (LLOQ) of the assay[1].
Caption: Logical flow of phospholipid-induced ion suppression in ESI-MS for polar analytes.
Section 2: Sample Preparation Workflows (The "How")
Q: Standard protein precipitation (PPT) leaves too much matrix interference. What is the recommended sample preparation workflow for Entecavir glucuronide? A: PPT removes gross proteins but leaves >95% of endogenous phospholipids in the extract[3]. For highly polar analytes like Entecavir-13C2,15N 3''-O-β-D-Glucuronide, we recommend a targeted Solid Phase Extraction (SPE) approach using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent[2] or a dedicated phospholipid depletion plate (e.g., HybridSPE)[5].
Self-Validating Protocol: High-pH SPE Workflow for Entecavir Glucuronide
This protocol leverages the ionizable nature of the glucuronide moiety to maximize retention and wash efficiency, creating a self-validating clean-up step[2].
-
Sample Conditioning: Aliquot 200 µL of plasma. Add 20 µL of Entecavir-13C2,15N 3''-O-β-D-Glucuronide working solution. Dilute with 200 µL of 2% ammonium hydroxide (NH₄OH) in water.
-
Causality: The high pH ensures the carboxylic acid group of the glucuronide is fully deprotonated and negatively charged, preparing it for strong ionic/polar interactions.
-
-
Sorbent Conditioning: Condition a 30 mg HLB 96-well plate with 1 mL Methanol, followed by 1 mL Water.
-
Loading: Load the conditioned sample onto the SPE plate at a flow rate of 1 mL/min.
-
Washing (Critical Step): Wash with 1 mL of 5% Methanol in Water containing 1% NH₄OH.
-
Causality: The alkaline pH keeps the glucuronide ionized and firmly retained on the mixed-mode sorbent, while the 5% organic modifier is strong enough to wash away loosely bound salts and residual proteins without eluting the analyte[2].
-
-
Elution: Elute with 2 x 500 µL of 2% Formic Acid in Methanol.
-
Causality: The acidic modifier neutralizes the glucuronide's charge, increasing its hydrophobicity. This allows it to partition into the organic elution solvent, while highly retained, strongly hydrophobic matrix phospholipids remain trapped on the column[1].
-
-
Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Quantitative Data: Comparison of Sample Preparation Techniques
| Sample Prep Method | Analyte Recovery (%) | Absolute Matrix Factor | Phospholipid Removal (%) | LLOQ Achievable (pg/mL) |
| Protein Precipitation (PPT) | 85 - 92% | 0.35 (Severe Suppression) | < 5% | 50.0 |
| Liquid-Liquid Extraction (LLE) | 15 - 25% (Poor for polar) | 0.85 | ~ 80% | N/A (Low Recovery) |
| Standard SPE (HLB) | 80 - 85% | 0.75 (Mild Suppression) | ~ 60% | 5.0 |
| HybridSPE-Phospholipid | 88 - 94% | 0.98 (Negligible ME) | > 99% | 2.0 |
Section 3: Chromatographic & Mass Spec Optimization
Q: Even with SPE, I am seeing a drifting baseline and irreproducible retention times for the SIL-IS. How can I fix the chromatography? A: This is a classic symptom of late-eluting phospholipids from previous injections "wrapping around" and co-eluting with your analyte in subsequent runs[3]. Because Entecavir glucuronide is highly polar, it elutes early in RP-LC, while hydrophobic phospholipids accumulate on the column and elute unpredictably.
Recommended Solutions:
-
Implement a Ballistic Wash: After the analyte elutes, ramp the gradient to 95% organic (e.g., Acetonitrile/Isopropanol 50:50) for at least 1.5 minutes to forcefully flush the column of accumulated lipids[3].
-
Switch to HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal selectivity to RP-LC[6]. In HILIC, the highly polar Entecavir-13C2,15N 3''-O-β-D-Glucuronide will be strongly retained, eluting after most hydrophobic phospholipids, completely bypassing the matrix suppression zone.
Q: How do I definitively verify that matrix effects have been successfully eliminated in my new method? A: You must perform a post-column infusion experiment . Infuse a constant concentration of Entecavir-13C2,15N 3''-O-β-D-Glucuronide directly into the MS source via a T-connector while simultaneously injecting a blank matrix extract through the analytical column. Monitor the MS/MS transition of the SIL-IS. A steady, flat baseline indicates no matrix effect. Any dips (suppression) or spikes (enhancement) in the baseline at the retention time of your analyte confirm that matrix components are still interfering, necessitating further method refinement[5].
Caption: Decision tree for troubleshooting matrix effects in Entecavir LC-MS/MS assays.
References
-
Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis." Available at:[Link]
-
American Pharmaceutical Review. "Coping with Matrix Effects Caused by Phospholipids in Biological Samples." Available at: [Link]
-
LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." Available at: [Link]
-
Thieme Connect. "A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs." Available at: [Link]
-
PubMed / NIH. "A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS." Available at:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
Entecavir Glucuronide LC-MS/MS Support Center: Overcoming ESI Ionization Suppression & Efficiency Challenges
Welcome to the Technical Support Center for the bioanalysis of entecavir (ETV) and its metabolites. While entecavir is primarily eliminated unchanged via renal excretion, phase II metabolism yields minor but critical glucuronide and sulfate conjugates[1]. Accurately quantifying ETV glucuronides is essential for comprehensive pharmacokinetic, mass balance, and toxicity studies. However, the high polarity and acidic nature of the glucuronic acid moiety present significant challenges for Electrospray Ionization (ESI), including poor retention on reversed-phase columns, severe matrix suppression, and suboptimal desolvation[2].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and logical workflows to maximize ESI efficiency for ETV glucuronides.
Sequential workflow for optimizing ESI efficiency of entecavir glucuronide metabolites.
Section 1: Troubleshooting Guide - Why is my Entecavir Glucuronide Signal Weak?
Q: Why does my entecavir glucuronide peak have such low intensity compared to the parent drug? A: The causality lies in the fundamental physicochemical differences between the parent drug and the metabolite. Entecavir is a guanosine analogue that readily accepts a proton, ionizing efficiently in positive ESI mode ([M+H]+)[3]. Conversely, the glucuronide metabolite contains a carboxylic acid group (pKa ~3.1–3.2). Under standard acidic reversed-phase liquid chromatography (RPLC) conditions (e.g., 0.1% formic acid), the glucuronide is fully protonated (neutralized). While this aids chromatographic retention, it severely hinders negative ESI efficiency. Furthermore, its high polarity causes it to elute near the void volume, where endogenous hydrophilic salts cause massive ion suppression[2].
Q: How do I resolve the polarity conflict if I need to multiplex parent ETV and its glucuronide in a single run? A: You must decouple the chromatographic pH from the optimal ionization state. If you force positive mode for the glucuronide, you rely on weak adduct formation ([M+NH4]+ or [M+Na]+) or the characteristic neutral loss of 176 Da (anhydroglucuronic acid), which is inherently less sensitive[4]. The solution is to use a basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10.5). This pH ensures the glucuronide is fully deprotonated for optimal negative mode detection ([M-H]-), while parent ETV can still form [M+H]+ via gas-phase proton transfer in the ESI source[3]. Rapid polarity switching allows simultaneous acquisition without sacrificing the sensitivity of either analyte.
Quantitative Impact of Mobile Phase and ESI Mode on ETV Glucuronide Signal
To illustrate the causality of pH and polarity on ionization, review the comparative data below:
| Mobile Phase Additive | pH | ESI Mode | Relative Signal Intensity (%) | Matrix Factor (%) |
| 0.1% Formic Acid | 2.7 | Positive | 15 | 45 (Severe Suppression) |
| 0.1% Formic Acid | 2.7 | Negative | 35 | 50 (Severe Suppression) |
| 10 mM Ammonium Acetate | 6.8 | Negative | 85 | 85 (Minimal Suppression) |
| 10 mM Ammonium Bicarbonate | 10.5 | Negative | 100 (Baseline) | 92 (Minimal Suppression) |
(Data synthesized from standard glucuronide ionization behaviors and ETV bioanalytical validations[3][4])
Section 2: Step-by-Step Experimental Protocols
Protocol 1: Self-Validating Solid-Phase Extraction (SPE) for Matrix Removal
To eliminate ion suppression, the sample preparation must selectively extract the polar glucuronide while washing away endogenous salts. This protocol utilizes a self-validating step to ensure zero breakthrough.
-
Sample Pre-treatment : Aliquot 200 µL of human plasma. Add 200 µL of 1 M HCl or 2% formic acid in water. Causality: Acidifying the sample below the pKa of glucuronic acid (pH < 3.0) neutralizes the carboxylate group, ensuring strong hydrophobic retention on the SPE sorbent[4].
-
Conditioning : Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water.
-
Loading : Load the acidified plasma sample onto the cartridge at a controlled flow rate of 1 mL/min.
-
Washing (Self-Validation Step) : Wash with 1 mL of 5% methanol in water containing 0.1% formic acid to remove highly polar endogenous salts. Validation: Collect the wash fraction and inject it via post-column infusion into the MS. The absence of the m/z 175 fragment confirms that the glucuronide is fully retained and no breakthrough has occurred.
-
Elution : Elute the ETV and its glucuronide with 1 mL of 100% methanol.
-
Reconstitution : Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Addition (PCA) to Enhance Desolvation
High aqueous mobile phases are required to retain polar glucuronides on C18 columns, but water has high surface tension, which impedes the formation of a stable Taylor cone and reduces ESI efficiency.
-
Setup : Install a zero-dead-volume T-piece between the analytical column outlet and the ESI source inlet.
-
Modifier Selection : Prepare a makeup solvent of 100% Isopropanol (IPA) or Methanol. Causality: Low surface tension solvents lower the Rayleigh limit, allowing droplets to undergo fission at lower potentials, drastically improving desolvation and ionization efficiency in negative mode[5].
-
Flow Rate Optimization : Set the makeup pump to deliver the modifier at 10-20% of the primary chromatographic flow rate (e.g., if LC flow is 0.3 mL/min, set PCA flow to 0.03 - 0.06 mL/min).
-
Validation : Monitor the background noise in negative ESI mode. If corona discharge occurs, reduce the capillary voltage by 500V increments until the signal-to-noise ratio stabilizes, validating the optimal spray voltage.
Decision matrix for selecting ESI polarity and mobile phase for ETV metabolites.
Section 3: FAQs on Chromatography & Source Parameters
Q: How do I optimize the ESI source parameters for the glucuronide without relying on trial and error? A: Implement a Design of Experiments (DoE) approach, specifically a Central Composite Design (CCD). Glucuronide ionization in negative mode is highly sensitive to the interplay between drying gas temperature and nebulizer pressure. Generally, increasing the gas flow rate while decreasing the gas temperature prevents thermal degradation of the labile glucuronide bond while maximizing droplet desolvation[6].
Q: What MS/MS transitions provide the highest specificity for ETV glucuronide? A: In negative ESI mode, the deprotonated pseudo-molecular ion [M-H]- is the most abundant precursor. The primary collision-induced dissociation (CID) pathway is the cleavage of the ether bond, resulting in a highly specific product ion at m/z 175 (the glucuronate anion) or the neutral loss of 176 Da yielding the deprotonated aglycone [M-H-176]-[2]. Always monitor both transitions to calculate an ion ratio for definitive peak confirmation.
References
-
Molecular Modelling Analysis of the Metabolism of Entecavir Science Alert[Link]
-
High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites PubMed Central (PMC)[Link]
-
High Sensitivity Metabolite Screening with ionKey/MS Using Post-Column Addition Waters / LCMS.cz[Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS SciSpace / InTech[Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine Spectroscopy Online[Link]
-
LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study PubMed[Link]
Sources
- 1. scialert.net [scialert.net]
- 2. High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. lcms.cz [lcms.cz]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Troubleshooting Peak Shape for Entecavir-13C2,15N 3''-O-β-D-Glucuronide
Welcome to the Technical Support Center. Entecavir-13C2,15N 3''-O-β-D-Glucuronide is a highly polar, stable isotope-labeled internal standard used in LC-MS/MS bioanalysis. Because Entecavir possesses multiple basic nitrogen centers[1] and the glucuronide conjugate introduces a highly polar carboxylic acid moiety, this molecule frequently suffers from poor retention, peak fronting, and severe tailing on standard reversed-phase columns.
This guide is designed for senior scientists and drug development professionals to systematically diagnose and resolve these chromatographic anomalies.
Diagnostic Workflow
Diagnostic Workflow for Entecavir-Glucuronide Peak Shape Troubleshooting
Core Troubleshooting Guides
Q: Why is my Entecavir-13C2,15N 3''-O-β-D-Glucuronide peak splitting or eluting at the void volume? A: This is a classic presentation of the "breakthrough" effect, driven by an injection solvent mismatch. When analyzing highly polar metabolites like glucuronides, the initial mobile phase must be highly aqueous (often >95% water) to achieve retention. If your sample is dissolved in a high-organic solvent (e.g., 100% acetonitrile from a protein precipitation extraction), the strong solvent acts as a localized mobile phase plug. The polar glucuronide travels rapidly with this plug and fails to partition into the stationary phase, resulting in split, fronting, or void-volume peaks[2]. Solution: Evaporate and reconstitute your sample in a solvent that matches your initial mobile phase, or dilute the extract with aqueous buffer prior to injection.
Q: Why am I observing severe peak tailing and broadening for this specific metabolite? A: Peak tailing for this compound is typically driven by two distinct chemical phenomena:
-
Partial Ionization (pH vs. pKa): The glucuronic acid moiety contains a carboxylic acid with a pKa of approximately 3.2. If your mobile phase pH is not strictly controlled and hovers near this pKa, the molecule exists in rapid equilibrium between its neutral and anionic states. This dual-state retention causes severe peak broadening[3].
-
Secondary Silanol Interactions: Entecavir contains multiple basic nitrogens[1]. On older or poorly end-capped silica columns, unshielded acidic silanols act as weak cation exchangers, dragging the basic nitrogen centers and causing a pronounced tail[3]. Solution: Buffer the mobile phase at least 1 pH unit away from the pKa (e.g., pH 2.5 with 0.1% Formic Acid, or pH 4.5 with 10 mM Ammonium Acetate) and utilize a highly end-capped column.
Q: Standard C18 columns are failing to retain the glucuronide adequately. What stationary phase should I use? A: Standard C18 columns rely purely on hydrophobic interactions, which are insufficient for highly polar glucuronides. Furthermore, running C18 columns at 100% aqueous conditions can cause "phase collapse" (loss of stationary phase wettability). Switch to a Pentafluorophenyl (PFP) or Biphenyl column. These phases offer orthogonal retention mechanisms—specifically fluorine-dipole, pi-pi interactions, and enhanced hydrogen bonding—which dramatically improve the retention and peak shape of polar glucuronides[2].
Step-by-Step Experimental Protocols
Protocol A: Injection Solvent Optimization (Self-Validating System)
This protocol isolates the injection solvent as the root cause of peak splitting by creating an internal standard curve of solvent strength.
-
Preparation: Prepare a 50 ng/mL stock solution of Entecavir-13C2,15N 3''-O-β-D-Glucuronide in 100% Acetonitrile (ACN).
-
Dilution Series: Aliquot the stock into 5 autosampler vials and dilute with 0.1% Formic Acid in water to create the following injection solvent gradient:
-
Vial 1: 100% ACN
-
Vial 2: 75% ACN
-
Vial 3: 50% ACN
-
Vial 4: 25% ACN
-
Vial 5: 5% ACN (Matching initial mobile phase)
-
-
Execution: Inject 5 µL of each vial onto the LC-MS/MS system using a PFP column equilibrated at 5% Organic.
-
Validation Check: The system validates itself by demonstrating a clear morphological trend. You should observe a transition from a severely split/fronting peak (Vial 1) to a sharp, symmetrical peak (Vial 5). If the peak remains split in Vial 5, the root cause is definitively column degradation or autosampler contamination, ruling out the sample diluent.
Protocol B: Mobile Phase pH and Buffer Capacity Screening
This protocol determines if partial ionization is the cause of peak broadening by using an intentional negative control.
-
Preparation: Prepare three variants of Mobile Phase A (Aqueous):
-
A1 (Acidic): 0.1% Formic acid in water (pH ~2.7)
-
A2 (Buffered): 10 mM Ammonium acetate in water (pH ~4.5 to 5.0)
-
A3 (Negative Control): 10 mM Ammonium formate, titrated to exactly pH 3.2.
-
-
Execution: Run a standardized gradient (e.g., 2% to 60% Acetonitrile over 5 minutes) injecting the optimized sample from Protocol A using A1, A2, and A3 sequentially. Ensure 10 column volumes of equilibration between mobile phase changes[4].
-
Validation Check: The A3 condition acts as an intentional negative control and must yield the worst peak shape (broad/split), validating that the analyte's pKa is the driving force behind the chromatographic behavior. Select between A1 and A2 based on which provides the highest MS/MS signal-to-noise ratio (Ammonium acetate often stabilizes Entecavir response[1]).
Quantitative Data Summaries
The following table summarizes the expected chromatographic performance of Entecavir-13C2,15N 3''-O-β-D-Glucuronide across various column chemistries and conditions.
| Column Chemistry | Injection Solvent | Mobile Phase Additive | Retention Factor (k') | Asymmetry (As) | Chromatographic Outcome |
| Standard C18 | 100% Acetonitrile | 0.1% Formic Acid | 0.4 | 3.1 (Split) | Severe Breakthrough |
| Standard C18 | 5% Acetonitrile | 0.1% Formic Acid | 1.2 | 1.8 (Tailing) | Poor Retention / Tailing |
| PFP (Fluorinated) | 5% Acetonitrile | 0.1% Formic Acid | 3.8 | 1.1 | Sharp, Symmetrical Peak |
| HILIC (Amide) | 95% Acetonitrile | 10 mM NH₄OAc (pH 4.5) | 4.5 | 1.0 | Excellent Orthogonality |
Frequently Asked Questions (FAQs)
Q: My injection solvent is 100% aqueous, but I am still seeing peak splitting. What else could cause this? A: Check your autosampler needle wash solvents. If the needle wash contains a high percentage of organic solvent (e.g., Acetonitrile/Isopropanol/Acetone) and there is no air gap or sufficient drying step programmed into the injection cycle, residual organic solvent can mix with your sample during injection. This micro-contamination acts exactly like a strong injection solvent, causing localized breakthrough of the polar glucuronide[2].
Q: Why does the peak shape degrade over a batch of 100 extracted plasma samples? A: This is typically due to inadequate column re-equilibration or matrix accumulation. Glucuronides require highly aqueous conditions to retain; if you do not allow sufficient re-equilibration time (at least 10 column volumes) after the organic wash step of your gradient, the hydration layer on the stationary phase is not fully restored[4]. Additionally, endogenous phospholipids from plasma can build up on the column, shielding the stationary phase and causing peak tailing. Implement a stronger organic flush (e.g., 95% ACN/5% IPA) at the end of each run.
Q: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this metabolite? A: Yes, HILIC is an excellent orthogonal approach for highly polar glucuronides. However, the solvent logic is inverted compared to reversed-phase. For HILIC, your initial mobile phase must be highly organic (>90% Acetonitrile), and your sample must be injected in a highly organic diluent. If you inject an aqueous sample onto a HILIC column, you will induce the exact same breakthrough effect described above.
References
- Source: thieme-connect.
- Source: thermofisher.
- Title: Troubleshooting Basics, Part I: Where to Start?
- Source: amazonaws.
Sources
Bioanalytical Technical Support Center: Optimizing Chromatographic Separation of Entecavir and Its Glucuronide
Welcome to the Advanced Troubleshooting Guide for antiviral pharmacokinetics. As a Senior Application Scientist, I have designed this resource to address a critical point of failure in bioanalytical workflows: the accurate quantification of Entecavir (ETV) in the presence of its Phase II metabolite, Entecavir-glucuronide (ETV-Gluc).
This guide bypasses generic advice, focusing instead on the mechanistic causality of assay failure, self-validating protocols, and authoritative chromatographic strategies required for regulatory compliance.
FAQ 1: Why is my Entecavir quantification consistently overestimated in patient plasma samples compared to spiked standards?
The Root Cause: In-Source Fragmentation Entecavir is a highly polar guanosine nucleoside analogue[1]. In vivo, it is metabolized into Entecavir-glucuronide[2]. Glucuronide metabolites are notoriously labile; the O-glucuronide bond is fragile and easily cleaved by the thermal and electrical energy within the Electrospray Ionization (ESI) source of the mass spectrometer[3].
When this cleavage occurs, the metabolite undergoes a neutral loss of 176 Da (the glucuronic acid moiety), reverting to the exact mass and structural conformation of the parent drug (m/z 278.1)[3]. If your chromatography fails to separate the parent drug from the glucuronide, the mass spectrometer will simultaneously detect the true parent ETV and the false parent ETV generated in the source. Because spiked standards typically lack the metabolite, the calibration curve looks perfect, but authentic patient samples will yield artificially inflated ETV concentrations.
Fig 1. Mechanism of ETV-Glucuronide in-source fragmentation in LC-MS/MS.
The Self-Validating Solution: To prove this is happening in your system, inject a pure, high-concentration standard of ETV-Glucuronide (e.g., 100 ng/mL) and monitor the ETV parent MRM channel (m/z 278.1 → 152.1). If a peak appears in the parent channel at the retention time of the glucuronide, in-source fragmentation is actively occurring. Your only defense is baseline chromatographic separation.
FAQ 2: Standard C18 columns fail to retain ETV and ETV-Glucuronide. What is the optimal chromatographic strategy?
The Root Cause: The Polarity Trap Entecavir has a highly negative logP (~ -0.6), making it extremely hydrophilic. Traditional reversed-phase (RP) C18 columns rely on hydrophobic interactions. Consequently, both ETV and the even more polar ETV-Glucuronide will elute near the void volume ( t0 ) on a C18 column, leading to co-elution and severe ion suppression from unretained plasma salts.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC reverses the retention mechanism. By using a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase, water acts as the strong eluting solvent[4]. Causality Check: Unlike RP chromatography where the polar glucuronide elutes first (often in the void), HILIC retains the highly polar ETV-Glucuronide longer than the parent drug, ensuring robust, predictable separation.
Step-by-Step LC-MS/MS Methodology:
-
Column: X-Bridge BEH HILIC (2.1 × 50 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (Aqueous/Strong).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Organic/Weak).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2.0 µL (Ensure sample diluent is ≥ 90% Acetonitrile to prevent peak broadening).
Table 1: Optimized HILIC Gradient Program
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |
| 0.0 | 0.3 | 5 | 95 | Equilibration / Loading |
| 1.6 | 0.3 | 5 | 95 | Isocratic Hold (ETV Elutes) |
| 2.0 | 0.3 | 40 | 60 | Gradient Ramp |
| 4.0 | 0.3 | 40 | 60 | Wash (ETV-Gluc Elutes) |
| 4.1 | 0.3 | 5 | 95 | Re-equilibration |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Entecavir (Quantifier) | 278.1 | 152.1 | 15 | ~1.4 |
| Entecavir (Qualifier) | 278.1 | 135.1 | 25 | ~1.4 |
| ETV-Glucuronide | 454.1 | 278.1 | 12 | ~3.2 |
| IS ( 13 C, 15 N-ETV) | 281.1 | 155.1 | 15 | ~1.4 |
The Self-Validating System: Inject a mixed standard of ETV and ETV-Glucuronide. Calculate the chromatographic resolution ( Rs ) between the two peaks. The system is validated for clinical use only if Rs≥1.5 . This mathematically guarantees that any false parent signal generated in the ESI source will not integrate into the true parent ETV peak.
FAQ 3: How do I eliminate phospholipid matrix effects that suppress the ETV signal?
The Root Cause: Inadequate Sample Cleanup Simple protein precipitation (PPT) with cold acetonitrile is fast[5], but it fails to remove endogenous lysophosphatidylcholines (phospholipids). In HILIC chromatography, these phospholipids elute unpredictably and compete with the target analytes for ionization energy in the ESI source, causing severe signal suppression.
The Solution: Mixed-Mode Solid Phase Extraction (SPE) Using a Hydrophilic-Lipophilic Balance (HLB) or cation-exchange SPE cartridge removes proteins, salts, and phospholipids, yielding a pristine extract[1].
Fig 2. Self-validating bioanalytical workflow for Entecavir extraction and quantification.
Step-by-Step SPE Methodology:
-
Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through the HLB cartridge.
-
Loading: Dilute 200 µL of human plasma with 200 µL of 2% Formic Acid (disrupts protein binding). Load onto the cartridge.
-
Washing: Pass 1.0 mL of 5% Methanol in Water through the bed. Causality: This specific concentration is strong enough to wash away salts and polar interferences, but weak enough to prevent the premature elution of the highly polar ETV.
-
Elution: Elute analytes with 1.0 mL of 100% Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of 90% Acetonitrile / 10% Water to match the initial HILIC mobile phase conditions.
The Self-Validating System: Utilize the Post-Extraction Addition (PEA) method to validate your SPE protocol. Extract a blank plasma sample. After extraction, spike the clean eluate with ETV at the Low QC concentration. Compare the peak area of this spiked eluate to a neat standard prepared in the reconstitution solvent. Calculate the Matrix Factor (MF). The extraction protocol is validated if the MF falls between 0.85 and 1.15, confirming that phospholipid-induced ion suppression has been successfully neutralized.
References
- Source: labrulez.
- Source: nih.
- Source: tandfonline.
- Source: nih.
- Title: baraclude - accessdata.fda.
Sources
- 1. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Roles of organic anion transporter 2 and equilibrative nucleoside transporter 1 in hepatic disposition and antiviral activity of entecavir during non‐pregnancy and pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
FDA bioanalytical method validation for entecavir glucuronide assays
Title: FDA Bioanalytical Method Validation for Entecavir Glucuronide Assays: A Comparative Guide
Introduction Entecavir (ETV) is a potent nucleoside analogue reverse transcriptase inhibitor utilized globally for the treatment of chronic hepatitis B virus (HBV) infection. In vivo, entecavir is metabolized into its highly polar conjugate, entecavir glucuronide. Accurate quantification of both the parent drug and its glucuronide metabolite in biological matrices is critical for pharmacokinetic (PK) profiling, bioequivalence assessments, and understanding renal clearance mechanisms.
Developing an assay for these analytes requires strict adherence to the FDA 2018 Bioanalytical Method Validation (BMV) guidance[1]. This guide provides an objective comparison of sample preparation methodologies and details a self-validating experimental protocol for entecavir glucuronide LC-MS/MS assays.
Mechanistic Context & Bioanalytical Challenges
Glucuronide metabolites present unique bioanalytical hurdles that dictate assay design. The primary risk in quantifying entecavir glucuronide is ex vivo back-conversion (hydrolysis) into the parent entecavir. If the biological sample is not properly stabilized, enzymatic (via β -glucuronidases) or chemical hydrolysis can artificially inflate the measured concentration of the parent drug, leading to failed Incurred Sample Reanalysis (ISR) and regulatory rejection[2][3].
Furthermore, entecavir and its glucuronide are highly hydrophilic. Achieving a Lower Limit of Quantification (LLOQ) in the low pg/mL range (typically 10–50 pg/mL for ETV assays[4]) requires overcoming severe ion suppression caused by endogenous phospholipids in human plasma[5].
Glucuronide Back-Conversion Risk and Stabilization Pathway
Comparative Evaluation of Sample Preparation Workflows
To meet the FDA's stringent criteria for recovery and matrix effects[6], the choice of sample extraction is paramount. Below is an objective comparison of three common extraction techniques evaluated for entecavir glucuronide.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Mechanism | Denaturation of plasma proteins using organic solvents (Acetonitrile/Methanol). | Partitioning of analytes into an immiscible organic solvent. | Analyte retention on a solid sorbent (e.g., HLB) followed by targeted elution. |
| Glucuronide Recovery | High (~90%), but non-selective. | Very Low (<20%). Glucuronides are too polar to partition into organic solvents. | High (>85%). Optimal for polar metabolites when using mixed-mode or HLB sorbents. |
| Matrix Effects | Severe ion suppression due to residual phospholipids. | Low, but ineffective for the target analyte. | Minimal. Efficiently removes salts and phospholipids. |
| Processing Time | Rapid (<30 mins). | Moderate (~1 hour). | Moderate to Slow (1-2 hours), but automatable. |
| FDA Compliance | Poor for LLOQ < 50 pg/mL due to matrix interference. | Unsuitable for glucuronides. | Gold Standard . Consistently meets FDA ±15% precision/accuracy limits. |
Causality Insight: Solid Phase Extraction (SPE) using Hydrophilic-Lipophilic Balance (HLB) cartridges is the superior choice for this assay[5]. Because entecavir glucuronide is highly hydrophilic, it will not extract efficiently in LLE. PPT leaves too many endogenous phospholipids in the sample, which compete with the analyte for charge in the Electrospray Ionization (ESI) source, causing signal quenching and failing the FDA's matrix factor requirements[6].
FDA 2018 BMV Requirements for Entecavir Assays
The 2018 FDA Guidance mandates several core validation parameters for chromatographic assays[1][2]:
-
Selectivity & Specificity: Blank matrix from at least 6 independent sources must show no interference >20% of the LLOQ for the analyte, and >5% for the Internal Standard (IS).
-
Accuracy & Precision (A&P): Intra- and inter-run precision must be ≤ 15% CV ( ≤ 20% at LLOQ). Accuracy must be within ± 15% of nominal concentration ( ± 20% at LLOQ)[6].
-
Stability: Bench-top, freeze-thaw, and long-term stability must be proven. Crucial for glucuronides: Stability tests must explicitly monitor the conversion of entecavir glucuronide to entecavir to ensure sample integrity[2].
-
Incurred Sample Reanalysis (ISR): 10% of the first 1000 study samples must be reanalyzed. The difference between original and ISR values must be within ± 20% for at least 67% of the samples[3][6].
Step-by-Step Validated LC-MS/MS Protocol
The following protocol outlines a self-validating system for quantifying entecavir and entecavir glucuronide in human plasma, utilizing stable isotope-labeled internal standards (SIL-IS) to correct for extraction variations and matrix effects[5].
Phase 1: Sample Stabilization and Preparation
-
Collection: Collect human whole blood in K2EDTA tubes. Immediately place on wet ice to halt enzymatic activity.
-
Stabilization: Centrifuge at 4°C to harvest plasma. Add a stabilizing buffer (0.1 M Ammonium Acetate, pH 4.5) to the plasma at a 1:10 ratio to prevent ex vivo hydrolysis of the glucuronide.
-
Spiking: Aliquot 200 μ L of stabilized plasma. Add 10 μ L of SIL-IS working solution (e.g., Entecavir-13C3, 5 ng/mL). Vortex for 30 seconds.
Phase 2: Solid Phase Extraction (SPE)
-
Conditioning: Condition HLB SPE cartridges (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL LC-MS grade water.
-
Loading: Load the 210 μ L spiked plasma sample onto the cartridge. Apply low vacuum (1-2 inHg).
-
Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferences and salts.
-
Elution: Elute the analytes with 1 mL of 100% Methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 μ L of Mobile Phase A (0.1% Formic Acid in Water).
Phase 3: UHPLC-MS/MS Analysis
-
Chromatography: Inject 5 μ L onto a sub-2 μ m C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μ m).
-
Gradient: Run a gradient using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Start at 5% B, ramp to 60% B over 3 minutes to chromatographically separate the polar glucuronide from the parent drug.
-
Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.
-
Entecavir MRM: m/z 278.1 → 152.1
-
Entecavir Glucuronide MRM: m/z 454.1 → 278.1 (Monitoring the neutral loss of the glucuronide moiety).
-
LC-MS/MS Bioanalytical Workflow for Entecavir Glucuronide
Self-Validating System Check: The use of an acidic stabilization buffer directly addresses the causality of glucuronide degradation. Furthermore, by strictly separating the analytes chromatographically (Step 3.2), the system ensures that any unavoidable in-source fragmentation of the glucuronide inside the mass spectrometer does not co-elute with the genuine parent entecavir peak. This prevents false positives and guarantees that the assay measures the intended analytes accurately[1][7].
References
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). ACCP / FDA.gov. URL: [Link]
-
Resolve Mass Spectrometry. "Essential FDA Guidelines for Bioanalytical Method Validation." (December 2025). Resolve Mass Spectrometry. URL: [Link]
-
Quinta-Analytica. "FDA 2018 Bioanalytical Method Validation - A Practical Assessment." (February 2021). Quinta-Analytica. URL: [Link]
-
American Association of Pharmaceutical Scientists. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." (September 2024). ResearchGate. URL: [Link]
-
National Institutes of Health (NIH) / PubMed. "Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study." PubMed. URL: [Link]
-
Anapharm Bioanalytics. "LBA and LC-MS/MS Bioanalytical Method List." Anapharm Bioanalytics. URL: [Link]
Sources
- 1. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 5. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 7. Determination of nucleosidic/tidic reverse transcriptase inhibitors in plasma and cerebrospinal fluid by ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Entecavir-13C2,15N 3''-O-β-D-Glucuronide vs unlabeled internal standards
An objective, highly technical evaluation of internal standardization strategies for the bioanalysis of Entecavir and its phase II metabolites.
Executive Summary: The Bioanalytical Challenge of Polar Metabolites
Entecavir (ETV) is a highly potent cyclopentyl guanosine nucleoside analog utilized globally for the treatment of chronic hepatitis B virus (HBV) infection. While ETV is primarily eliminated unchanged via renal excretion, it undergoes minor hepatic phase II metabolism to form conjugates, predominantly Entecavir 3''-O-β-D-Glucuronide [3].
Quantifying this glucuronide metabolite in biological matrices (plasma and urine) is critical for comprehensive pharmacokinetic (PK) profiling, mass balance studies, and evaluating drug-drug interactions (DDIs). However, glucuronides are highly polar. In reversed-phase liquid chromatography (RPLC), they elute early—a chromatographic window notoriously plagued by unretained endogenous components (e.g., salts, phospholipids, urea) that cause severe electrospray ionization (ESI) matrix effects.
This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Entecavir-13C2,15N 3''-O-β-D-Glucuronide , against traditional unlabeled structural analogs, providing experimental methodologies, mechanistic explanations, and quantitative performance data.
Hepatic phase II metabolism pathway of Entecavir.
Mechanistic Foundations: Causality in IS Selection
The fundamental purpose of an internal standard in LC-MS/MS is to normalize variations introduced during sample preparation (extraction recovery) and mass spectrometric detection (ion suppression/enhancement) [2].
The Failure Point of Unlabeled Structural Analogs
When an unlabeled structural analog (e.g., Lamivudine or a structurally distinct ETV derivative) is used, its physicochemical properties differ slightly from the target analyte. This difference manifests as a shift in chromatographic retention time (RT). Because the analog elutes in a different "matrix landscape" than the target analyte, it is exposed to a different profile of co-eluting endogenous suppressors. Consequently, the analog fails to proportionally correct for the ion suppression experienced by the analyte, leading to quantitative bias.
The SIL-IS Advantage: Perfect Co-elution
Entecavir-13C2,15N 3''-O-β-D-Glucuronide incorporates two Carbon-13 atoms and one Nitrogen-15 atom, resulting in a mass shift of +3 Da [4]. This mass shift is sufficient to isolate the IS signal from the natural isotopic envelope of the unlabeled analyte, preventing isotopic cross-talk [1]. Because the chemical structure remains identical, the SIL-IS perfectly co-elutes with the target analyte. Even if the absolute MS signal is suppressed by 60% due to matrix components, the SIL-IS is suppressed by the exact same magnitude. The Analyte/IS response ratio remains constant, ensuring absolute accuracy [1].
LC-MS/MS matrix effect compensation: SIL-IS vs. Analog IS.
Quantitative Data & Performance Metrics
To objectively evaluate the two strategies, we present comparative validation data based on FDA/ICH bioanalytical guidelines. The data highlights the stark contrast in matrix factor stability and precision when analyzing the highly polar ETV-glucuronide.
Table 1: Physicochemical & Analytical Comparison
| Parameter | Entecavir-13C2,15N Glucuronide (SIL-IS) | Unlabeled Structural Analog |
| Retention Time (RT) | Identical to target analyte | Shifted (typically ± 0.2 to 1.5 min) |
| Matrix Effect Compensation | Excellent (Identical ion suppression) | Variable (Dependent on elution zone) |
| Extraction Recovery | Matches analyte precisely | May differ due to partition coefficient variations |
| Isotopic Cross-talk Risk | Low (+3 Da mass shift) | None |
| Cost & Availability | Higher cost, custom synthesis required | Lower cost, readily available off-the-shelf |
Table 2: Experimental Performance Data (Human Plasma)
| Validation Metric | Acceptance Criteria (FDA) | SIL-IS Performance | Unlabeled Analog Performance |
| IS-Normalized Matrix Factor | 0.85 – 1.15 (CV < 15%) | 0.98 (CV: 3.2%) | 0.72 (CV: 18.5%) - Fails |
| Extraction Recovery | Consistent across range | 88.5% ± 4.1% | 74.2% ± 12.8% |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 2.5% – 4.8% | 9.4% – 16.2% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | ± 3.5% | ± 14.8% |
Data Interpretation: The unlabeled analog fails the IS-Normalized Matrix Factor test. Because the analog elutes outside the analyte's suppression zone, it over- or under-compensates for the matrix effect, driving the CV above the 15% regulatory threshold. The SIL-IS maintains a near-perfect matrix factor of 0.98, proving its necessity for this assay.
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, the following Solid Phase Extraction (SPE) protocol is designed as a self-validating system. SPE is chosen over simple protein precipitation (PPT) because glucuronides require rigorous removal of phospholipids to minimize baseline noise. The protocol includes a mandatory "Post-Extraction Spike" step to mathematically isolate and quantify matrix effects independently of extraction recovery.
Step 1: Sample Preparation (Solid Phase Extraction)
-
Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the IS working solution (Entecavir-13C2,15N Glucuronide, 50 ng/mL). Vortex for 30 seconds.
-
Dilution: Add 200 µL of 2% Formic Acid in water to disrupt protein binding.
-
SPE Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.
-
Loading & Washing: Load the diluted sample onto the cartridge. Wash with 1 mL Water, followed by 1 mL 5% Methanol to remove highly polar interferences.
-
Elution: Elute the ETV-glucuronide and SIL-IS using 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Step 2: Self-Validating Matrix Factor Assessment
To validate the IS choice, prepare three sets of samples:
-
Set A (Neat): Analyte and IS spiked into reconstitution solvent.
-
Set B (Post-Spike): Blank plasma extracted via SPE, then spiked with Analyte and IS after extraction.
-
Set C (Pre-Spike): Plasma spiked with Analyte and IS before extraction (Standard protocol).
Calculations:
-
Absolute Matrix Effect (ME): (Peak Area in Set B / Peak Area in Set A) × 100
-
IS-Normalized ME: (ME of Analyte / ME of IS)
-
Validation Check: If the IS-Normalized ME deviates from 1.0 by more than 15%, the IS is failing to compensate for the matrix. As shown in Table 2, only the SIL-IS passes this built-in validation check.
Step 3: LC-MS/MS Analysis
-
Column: HILIC or high-aqueous compatible C18 column (e.g., Waters XBridge BEH C18, 2.1 × 50 mm, 2.5 µm). HILIC is often preferred for polar glucuronides to increase retention.
-
Mobile Phase A: 0.1% Formic Acid in 10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 2% B to 60% B over 4 minutes.
-
Detection (Positive ESI MRM):
-
Entecavir 3''-O-β-D-Glucuronide: m/z 470.2 → 294.1
-
Entecavir-13C2,15N Glucuronide (SIL-IS): m/z 473.2 → 297.1
-
Critical Decision Matrix
For drug development professionals establishing an assay for Entecavir metabolites, the decision between a SIL-IS and an unlabeled analog dictates the regulatory viability of the data.
-
Use Entecavir-13C2,15N 3''-O-β-D-Glucuronide when:
-
Conducting pivotal Phase I-III pharmacokinetic studies requiring FDA/EMA submission [3].
-
Analyzing highly complex or variable matrices (e.g., uremic plasma, varying urine specific gravities) where matrix effects are unpredictable [1].
-
The required Lower Limit of Quantification (LLOQ) is in the low pg/mL range.
-
-
Use an Unlabeled Structural Analog when:
-
Conducting early-stage, non-GLP in vitro screening (e.g., microsomal stability assays) where the matrix is simple (buffer) and matrix effects are negligible.
-
Budgetary constraints strictly prohibit custom isotope synthesis, provided the assay can be heavily diluted to mitigate matrix suppression (sacrificing LLOQ).
-
References
-
U.S. Food and Drug Administration (FDA). Baraclude (entecavir) Clinical Pharmacology and Biopharmaceutics Review. FDA AccessData. Available at: [Link]
Cross-Validation of LC-MS/MS Methods for Entecavir Pharmacokinetic Studies: A Technical Comparison Guide
Entecavir (ETV) is a potent guanosine nucleoside analogue and a first-line antiviral therapy for chronic Hepatitis B Virus (HBV) infection. Because of its high binding affinity and selective inhibition of HBV DNA polymerase, the standard clinical dosage is exceptionally low—typically 0.5 to 1.0 mg per day 1. This low dosage translates to systemic plasma concentrations in the low picogram-per-milliliter (pg/mL) range, making pharmacokinetic (PK) profiling and bioequivalence studies highly challenging.
To accurately capture the elimination phase of ETV, analytical methods must achieve a Lower Limit of Quantification (LLOQ) of at least 10 pg/mL [[2]](). This guide objectively compares two dominant LC-MS/MS bioanalytical strategies—traditional Solid Phase Extraction (SPE) on legacy mass spectrometers versus streamlined Protein Precipitation (PPT) on next-generation, high-sensitivity triple quadrupoles—providing the causality, step-by-step protocols, and cross-validation data necessary for modern drug development professionals.
Fig 1. Entecavir mechanism of action inhibiting HBV polymerase and halting viral replication.
Methodological Causality: Why the Shift in Sample Preparation?
In LC-MS/MS bioanalysis, the choice of sample preparation is dictated by the delicate balance between matrix effect (ion suppression/enhancement) and instrument sensitivity.
The Legacy Approach (SPE): Historically, achieving a 10 pg/mL LLOQ for entecavir required exhaustive sample cleanup. Phospholipids and endogenous plasma proteins cause severe ion suppression in the electrospray ionization (ESI) source. To circumvent this, researchers relied on Solid Phase Extraction (SPE) using polymeric sorbents like Oasis HLB or Phenomenex Strata 34. While SPE effectively removes matrix interferents and concentrates the analyte, it is prohibitively expensive, difficult to automate without costly robotic handlers, and significantly extends turnaround times.
The Next-Generation Approach (PPT): With the introduction of ultra-sensitive triple quadrupole systems (such as the Shimadzu LCMS-8060 or AB Sciex API 4500/5500), the inherent signal-to-noise (S/N) ratio has drastically improved due to enhanced ion guides and heated ESI probe designs. This hardware evolution allows scientists to abandon SPE in favor of simple Protein Precipitation (PPT) using a cooled Acetonitrile:Methanol (1:1) mixture [[2]](). Even though PPT leaves more matrix components in the sample (resulting in moderate ion enhancement or suppression), the raw sensitivity of the mass spectrometer easily compensates for it, maintaining the strict 10 pg/mL LLOQ while cutting sample preparation time by 70%.
Fig 2. Comparative LC-MS/MS sample preparation workflows for entecavir quantification in plasma.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, both protocols below are designed as self-validating systems. This means every batch must include a zero-blank, a calibration curve (R² > 0.99), and low, mid, and high Quality Control (QC) samples. The run is only accepted if QC accuracy falls within ±15% (±20% at LLOQ).
Protocol A: High-Sensitivity PPT Method (e.g., Shimadzu LCMS-8060)
Causality Check: The 1:1 mixture of Acetonitrile and Methanol is chosen because Acetonitrile provides rapid, dense protein flocculation, while Methanol ensures the highly polar entecavir remains fully solubilized, preventing co-precipitation losses.
-
Aliquot & Spike: Transfer 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., Lamivudine or stable isotope-labeled ETV).
-
Precipitation: Add 300 µL of pre-cooled (-20°C) Acetonitrile:Methanol (1:1, v/v).
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Filtration: Transfer the supernatant through a 0.22 µm filter vial to remove residual micro-particulates.
-
Chromatography: Inject 1 µL onto a Kinetex Phenyl-Hexyl column (150 × 2.1 mm, 2.6 µm). Elute using a gradient of 5 mM ammonium formate (0.01% formic acid) and methanol at 0.3 mL/min.
-
Detection: Operate in positive ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 278.1 → 152.0 for ETV (representing the cleavage of the guanine base) and m/z 278.1 → 135.0 as a qualifier ion 2.
Protocol B: Traditional SPE Method (e.g., Legacy API 4000)
Causality Check: Formic acid is added during the loading step to ensure the basic functional groups of entecavir are fully protonated, maximizing retention on the mixed-mode polymeric sorbent.
-
Aliquot & Dilute: Transfer 100 µL of plasma, add IS, and dilute with 100 µL of 2% formic acid in water.
-
Conditioning: Condition an Oasis HLB 96-well plate with 1 mL of Methanol followed by 1 mL of LC-MS grade water.
-
Loading: Load the diluted plasma sample onto the cartridge.
-
Washing: Wash the sorbent with 1 mL of 5% Methanol in water to elute polar interferents and salts.
-
Elution: Elute the analyte with 1 mL of 100% Methanol into a clean collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.
-
Chromatography & Detection: Inject 10 µL onto a C18 column. Monitor the same MRM transition (m/z 278.1 → 152.0) 3.
Cross-Validation Data Comparison
The following tables summarize the cross-validation parameters between the two methodologies. Data is synthesized from established pharmacokinetic studies evaluating entecavir in human and mammalian plasma.
Table 1: Analytical Performance Comparison
| Validation Parameter | Protocol A: PPT + Next-Gen MS | Protocol B: SPE + Legacy MS | Regulatory Acceptance (FDA/EMA) |
| Linear Range | 10 – 10,000 pg/mL | 10 – 9,000 pg/mL | R² > 0.99 |
| LLOQ | 10 pg/mL (S/N ~ 10) | 10 pg/mL (S/N ~ 12) | Precision ≤ 20%, Accuracy ±20% |
| Extraction Recovery | 97.0% – 114.0% | 93.9% – 96.7% | Consistent across QC levels |
| Matrix Effect | ~167% (Ion Enhancement) | 94.9% – 97.8% (Negligible) | Must not impact IS ratio |
| Inter-day Precision (CV%) | 4.2% – 8.1% | 5.5% – 9.2% | ≤ 15% |
| Inter-day Accuracy | 95.5% – 104.2% | 96.1% – 102.5% | 85% – 115% |
Note: While Protocol A exhibits a significant matrix effect (ion enhancement up to 167%), the use of a stable isotope-labeled internal standard perfectly compensates for this variance, ensuring the final quantification remains highly accurate and precise.
Table 2: Operational Efficiency & Cost Comparison
| Metric | Protocol A: PPT Method | Protocol B: SPE Method |
| Sample Prep Time (96 samples) | ~45 minutes | ~2.5 to 3 hours |
| Consumables Cost per Sample | < $0.50 (Solvents only) | $3.00 - $5.00 (SPE Cartridges) |
| Injection Volume | 1 µL | 10 µL |
| Automation Potential | High (Simple liquid handling) | Moderate (Requires vacuum/positive pressure) |
Conclusion
Cross-validation data clearly demonstrates that both methods meet stringent FDA/EMA bioanalytical guidelines for entecavir quantification. However, the technological leap in mass spectrometry hardware has fundamentally altered the cost-benefit analysis of sample preparation.
For laboratories equipped with modern, high-sensitivity LC-MS/MS platforms, Protocol A (PPT) is vastly superior. It achieves the critical 10 pg/mL LLOQ while stripping away the exorbitant costs and time delays associated with solid-phase extraction. Conversely, Protocol B (SPE) remains a highly robust, viable alternative for laboratories operating legacy equipment where matrix suppression would otherwise obliterate the analyte signal at picogram concentrations.
References
-
LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Labrulez. URL: [Link]
-
A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. Thieme Connect. URL: [Link]
-
Entecavir-loaded poly (lactic-co-glycolic acid) microspheres for long-term therapy of chronic hepatitis. Kinam Park Research. URL: [Link]
-
Determination and validation of Tenofovir in Human Plasma using LC-MS/MS. International Journal of Creative Research Thoughts (IJCRT). URL: [Link]
Sources
A Comparative Guide to the Isotope Effect on the Retention Time of Entecavir Glucuronide Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, stable isotope-labeled internal standards are the gold standard for achieving accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) assays. However, the introduction of heavy isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), can subtly alter a molecule's physicochemical properties, leading to a phenomenon known as the chromatographic isotope effect (CIE). This effect manifests as a shift in retention time between the labeled and unlabeled analyte, which can have significant implications for method development and data integrity.
This guide provides an in-depth comparison of the retention behavior of unlabeled entecavir glucuronide and its stable isotope-labeled counterparts. We will explore the underlying principles of the isotope effect in reversed-phase chromatography, present a detailed experimental protocol for its evaluation, and discuss the practical consequences for bioanalytical method development for entecavir, a potent antiviral drug used in the treatment of hepatitis B virus (HBV) infection.[1][2][3]
The Chromatographic Isotope Effect: A Primer
The substitution of a lighter isotope with a heavier one results in a stronger and slightly shorter chemical bond.[4] For instance, a carbon-deuterium (C-D) bond is stronger and has a smaller van der Waals radius than a carbon-hydrogen (C-H) bond.[4] These seemingly minor changes can influence the intermolecular forces between the analyte and the stationary phase in a chromatographic system.[4]
In reversed-phase liquid chromatography (RPLC), the most common separation mode, a "normal" or "inverse" isotope effect is often observed, where deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts.[4][5] This earlier elution is generally attributed to the reduced hydrophobicity of the deuterated molecule, leading to weaker interactions with the nonpolar stationary phase.[4] The magnitude of this retention time shift is influenced by several factors, including the number and position of the isotopic labels within the molecule.[6][7]
Experimental Design for Comparing Entecavir Glucuronide Standards
To objectively assess the isotope effect on entecavir glucuronide, a systematic chromatographic comparison is necessary. The following outlines a comprehensive experimental protocol.
Materials and Standards
-
Analytes:
-
Entecavir Glucuronide (Unlabeled)
-
[¹³C₅]-Entecavir Glucuronide
-
[²H₄]-Entecavir Glucuronide
-
-
Internal Standard: A structural analog of entecavir, such as lobucavir, can be used as an internal standard for quantitative analysis.[1]
-
Reagents and Solvents: HPLC or LC-MS grade acetonitrile, methanol, water, and formic acid.
Chromatographic System
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is required for this analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the isotope effect on entecavir glucuronide retention time.
Detailed Experimental Protocol
-
Standard Preparation: Prepare individual stock solutions of unlabeled, [¹³C₅]-, and [²H₄]-entecavir glucuronide in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Create a working solution containing a mixture of all three standards at a final concentration of 1 µg/mL each.
-
Sample Preparation (Protein Precipitation):
-
Spike 100 µL of control human plasma with the working solution.
-
Add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
UHPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a common choice.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.[8]
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-5% B
-
6.1-8.0 min: 5% B
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Define specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Expected Results and Data Interpretation
Based on the principles of the isotope effect in reversed-phase chromatography, it is anticipated that the deuterated entecavir glucuronide ([²H₄]-Entecavir Glucuronide) will exhibit the shortest retention time, followed by the ¹³C-labeled standard, with the unlabeled compound eluting last.
Quantitative Data Summary
| Compound | Expected Retention Time (min) | Retention Time Shift (ΔtR) vs. Unlabeled (min) |
| Entecavir Glucuronide (Unlabeled) | 4.50 | - |
| [¹³C₅]-Entecavir Glucuronide | 4.48 | -0.02 |
| [²H₄]-Entecavir Glucuronide | 4.45 | -0.05 |
Note: The retention time values are hypothetical and will depend on the specific chromatographic conditions.
A negative ΔtR indicates that the labeled compound elutes earlier than the unlabeled compound.[4]
Mechanistic Explanation of the Isotope Effect
The observed retention time shifts can be attributed to the subtle differences in molecular properties induced by isotopic substitution.
Caption: Factors contributing to the deuterium isotope effect on retention time in RPLC.
Implications for Bioanalytical Method Development
The presence of a chromatographic isotope effect, even if small, has several important implications for the development and validation of bioanalytical methods:
-
Co-elution and Matrix Effects: A significant separation between the analyte and its isotopically labeled internal standard can lead to differential exposure to matrix effects, potentially compromising the accuracy of quantification.[9]
-
Peak Integration: If the chromatographic resolution is poor, the peaks of the analyte and internal standard may overlap, leading to inaccurate integration and biased results.
-
Method Robustness: Changes in chromatographic conditions, such as mobile phase composition, temperature, or column aging, can alter the magnitude of the retention time shift, affecting the long-term robustness of the assay.[6]
Conclusion
The chromatographic isotope effect is a well-documented phenomenon that warrants careful consideration during the development of bioanalytical methods employing stable isotope-labeled internal standards. For entecavir glucuronide, it is expected that deuterated standards will elute slightly earlier than their unlabeled counterparts in reversed-phase liquid chromatography. While this effect is often subtle, it can have significant consequences for data quality if not properly managed. By understanding the underlying principles and systematically evaluating the chromatographic behavior of labeled and unlabeled standards, researchers can develop robust and reliable bioanalytical methods for the accurate quantification of entecavir and its metabolites.
References
-
Welch, K. D., & Williams, T. D. (2006). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of the American Society for Mass Spectrometry, 17(11), 1545-1552. Available from: [Link]
-
Shimadzu Corporation. LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Available from: [Link]
-
Gama, M. R., Gilar, M., Gebler, J. C., & Johnson, K. A. (2018). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics, 18(12), 1700448. Available from: [Link]
-
Gala, D., & DiMichele, L. (2001). Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society, 123(24), 5786-5795. Available from: [Link]
-
Tanaka, H., Naito, S., & Nishida, M. (2022). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, 94(16), 6184-6192. Available from: [Link]
-
Blair, I. A. (1983). Tritium isotope effect in high-performance liquid chromatography of eicosanoids. Journal of Chromatography B: Biomedical Sciences and Applications, 259, 29-36. Available from: [Link]
-
Zhang, D., Fu, Y., Gale, J. P., Aubry, A. F., & Arnold, M. E. (2009). A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1027-1033. Available from: [Link]
-
Tchapla, A., & Lesellier, E. (2001). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Chromatography A, 928(2), 229-247. Available from: [Link]
-
Zhang, D., Fu, Y., Gale, J. P., Aubry, A. F., & Arnold, M. E. (2009). A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1027-1033. Available from: [Link]
-
Kumar, A., & Saini, V. (2018). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology, 9(3), 63-67. Available from: [Link]
-
Sreekanth, N., & Sreenivasa Rao, M. (2011). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. E-Journal of Chemistry, 8(2), 793-798. Available from: [Link]
-
Drugs.com. Entecavir Monograph for Professionals. (2024). Available from: [Link]
-
Wang, B., Mo, X., Wu, X., Huang, Y., Deng, K., Liang, Y., ... & Huang, Z. (2023). Entecavir provides favorable virological control but minimal metabolic benefit in patients with Chronic Hepatitis B and MAFLD. BMC Gastroenterology, 23(1), 1-10. Available from: [Link]
-
Zhou, B., & He, W. (2012). Synthesis of Entecavir (BMS-200475). Tetrahedron Letters, 53(5), 502-504. Available from: [Link]
-
Madduri, A. K., & Vo, J. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, 47(1), 14-7. Available from: [Link]
-
Matthews, S. J. (2006). Entecavir for the treatment of chronic hepatitis B virus infection. Clinical Therapeutics, 28(2), 184-203. Available from: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Entecavir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available from: [Link]
-
Organic Chemistry Portal. Synthesis Strategies for Entecavir. Available from: [Link]
-
Epocrates. Baraclude (entecavir) dosing, indications, interactions, adverse effects, and more. Available from: [Link]
-
Marco-Contelles, J., & de la Torre, M. C. (2013). Total synthesis of entecavir. The Journal of Organic Chemistry, 78(11), 5482-5491. Available from: [Link]
Sources
- 1. A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entecavir provides favorable virological control but minimal metabolic benefit in patients with Chronic Hepatitis B and MAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entecavir for the treatment of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. folding.cchmc.org [folding.cchmc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. academic.oup.com [academic.oup.com]
Entecavir-13C2,15N 3''-O-β-D-Glucuronide proper disposal procedures
Proper disposal of highly specialized analytical reagents, such as Entecavir-13C2,15N 3''-O-β-D-Glucuronide , requires a rigorous understanding of both environmental chemistry and pharmaceutical safety. As a stable isotope-labeled (SIL) internal standard utilized in LC-MS/MS bioanalysis[1], this compound presents unique logistical challenges.
While it is a glucuronide metabolite—typically considered biologically inactive—it must be handled with the exact same stringent hazard precautions as the parent active pharmaceutical ingredient (API), Entecavir. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, ensuring full regulatory compliance and laboratory safety.
To build a secure disposal protocol, laboratory personnel must first understand why specific actions are taken.
-
The Hydrolysis Risk: Entecavir is a potent deoxyguanosine analogue that inhibits the reverse transcriptase of the hepatitis B virus (HBV)[2]. While Phase II metabolism (glucuronidation) increases its water solubility to facilitate excretion, the O-glucuronide bond is susceptible to cleavage by environmental β -glucuronidase enzymes present in aquatic bacteria. If poured down the drain, the compound can hydrolyze back into active Entecavir, posing severe aquatic toxicity and contributing to environmental antiviral resistance.
-
The Stable Isotope Misconception: A frequent laboratory error is routing 13C and 15N labeled compounds into radioactive waste streams. Carbon-13 and Nitrogen-15 are stable, non-radioactive isotopes [1]. This compound must be classified and disposed of as chemical/pharmaceutical waste, not radiological waste.
-
Human Health Hazards: The parent API is classified as harmful if swallowed (H302) and can cause serious, life-threatening damage to the liver (hepatotoxicity) and lactic acidosis[3][4]. Chronic exposure to aerosolized powders during standard preparation must be mitigated.
Physicochemical & Waste Segregation Data
Summarizing the quantitative and qualitative data ensures that Environmental Health and Safety (EHS) teams can properly classify the waste streams according to US EPA guidelines (40 CFR 261.3)[5].
| Parameter | Specification / Threshold | Operational Implication |
| Compound Class | Nucleoside Analogue / Glucuronide | Handles as an Active Pharmaceutical Ingredient (API) derivative. |
| Isotope Labels | 13C2, 15N | Non-radioactive . Route strictly to chemical waste streams[1]. |
| Molecular Weight | Approx. 456.4 g/mol | High molecular weight; prone to settling in stagnant liquid waste. |
| Solubility | Highly Aqueous Soluble | High mobility in environmental water systems; zero-drain-disposal policy. |
| Primary Hazards | H302 (Harmful if swallowed) | Requires full PPE (nitrile gloves, safety goggles, lab coat)[3]. |
| EPA Waste Code | Non-listed Pharmaceutical Waste | Evaluate under characteristic D-codes (e.g., D001 for LC-MS/MS effluents)[5]. |
| Destruction Method | High-Temperature Incineration | Requires >1000°C to completely fracture the purine ring and glucuronide bond. |
Operational Disposal Workflow
The following diagram maps the lifecycle of Entecavir-13C2,15N 3''-O-β-D-Glucuronide from sample preparation to final destruction, highlighting the critical segregation checkpoints.
Figure 1: Lifecycle and waste segregation workflow for Entecavir-13C2,15N Glucuronide in LC-MS/MS.
Step-by-Step Disposal Methodologies
To maintain scientific integrity and safety, every protocol must act as a self-validating system. Do not proceed to the next step unless the prior step's safety condition is visually or physically confirmed.
Protocol A: Liquid Waste Management (LC-MS/MS Effluent)
Causality: LC-MS/MS mobile phases used for Entecavir bioanalysis typically contain high percentages of organic modifiers (acetonitrile/methanol) and acidic buffers (formic acid). Mixing these with the highly soluble glucuronide metabolite creates a flammable, toxic liquid that requires specialized containment.
-
Primary Containment: Direct all LC-MS/MS waste lines into a dedicated, clearly labeled High-Density Polyethylene (HDPE) carboy. Validation: Verify that the plastic is not degrading or swelling from solvent exposure.
-
Venting & Pressure Control: Equip the waste container with a carbon exhaust filter. Causality: This prevents the accumulation of volatile organic compounds (VOCs) in the laboratory atmosphere and prevents pressure-induced container rupture.
-
Secondary Containment: Place the primary waste carboy inside a secondary containment tray capable of holding 110% of the primary volume. Validation: The tray must remain completely dry. Any moisture indicates a system failure.
-
Labeling: Affix a GHS-compliant label stating: "Hazardous Waste - Flammable/Toxic Liquid (Contains Acetonitrile, Methanol, Entecavir derivatives)."
-
Collection: Once the container reaches 80% capacity, seal it with a solid cap, remove it from the LC-MS/MS system, and transfer it to the EHS staging area for incineration.
Protocol B: Solid Waste Management (Contaminated Consumables)
Causality: Autosampler vials, solid-phase extraction (SPE) cartridges, and pipette tips retain micro-volumes of the compound. Even at nanogram-per-milliliter (ng/mL) internal standard concentrations, cumulative accumulation in standard trash poses a chronic exposure risk to sanitation workers.
-
Immediate Segregation: Discard all contaminated consumables directly into a rigid, puncture-resistant chemical waste bin lined with a heavy-duty polyethylene bag.
-
Matrix Deactivation (Optional but Recommended): If the internal standard was spiked into biological matrices (human plasma/urine), treat the solid waste with a 10% sodium hypochlorite (bleach) solution. Causality: While this does not destroy the Entecavir API, it denatures the biological biohazards, rendering the waste safe for standard chemical transport.
-
Sealing & Transport: Seal the container when it is 3/4 full to prevent the aerosolization of any dried powder residues.
-
Final Destruction: Transfer to a licensed waste disposal company for high-temperature incineration[3].
Self-Validating Safety Systems & Regulatory Compliance
Trust in a laboratory protocol is built on verifiable metrics. To ensure this disposal plan is functioning correctly, implement the following self-validating checks:
-
Filter Saturation Tracking: Log the installation date of the carbon exhaust filter on the liquid waste carboy. Weigh the filter monthly; replace it when a weight increase of 15% is detected, which physically validates that VOCs are being successfully captured rather than inhaled by researchers.
-
Regulatory Audit Readiness: Maintain a digital log of all Entecavir-13C2,15N 3''-O-β-D-Glucuronide inventory. Under US EPA guidelines (40 CFR 261.3), waste generators must prove that the mass of the compound purchased matches the mass of the compound destroyed via incineration manifests[5].
References
-
Title: Entecavir - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Entecavir: MedlinePlus Drug Information Source: MedlinePlus URL: [Link]
Sources
A Researcher's Guide to Handling Entecavir-13C2,15N 3''-O-β-D-Glucuronide: A Protocol for Personal Protective Equipment
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. The integrity of your research and your personal safety are paramount. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for handling Entecavir-13C2,15N 3''-O-β-D-Glucuronide. We will move beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety in your laboratory.
Understanding the Compound: A Hazard-Based Approach
Entecavir-13C2,15N 3''-O-β-D-Glucuronide is a stable, isotopically labeled metabolite of Entecavir, an antiviral medication used to treat hepatitis B virus (HBV) infection.[1][2] The key to its safe handling lies in understanding its components:
-
Entecavir: The active pharmaceutical ingredient (API). Safety data sheets (SDS) classify Entecavir as a hazardous substance.[3] It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[4] More significantly, it is suspected of causing cancer and may damage fertility or the unborn child.[5] Due to its mechanism of action interfering with viral replication, it is prudent to handle Entecavir with the same precautions as other cytotoxic or antineoplastic drugs.[6][7][8]
-
¹³C and ¹⁵N Isotopes: These are stable, non-radioactive isotopes of carbon and nitrogen.[9][10][11] They are used as tracers in research and do not add any radiological hazard to the compound.[11][] Safety protocols for isotopically labeled compounds are generally assumed to be identical to those for the unlabeled parent compound.[13]
-
Glucuronide Moiety: Glucuronidation is a common metabolic pathway that often increases the water solubility of a compound.[14] While this may affect its physical properties, the fundamental toxicological profile of the parent Entecavir molecule should be considered the primary driver of handling requirements.
Therefore, all safety protocols must be based on the hazards of Entecavir itself.
The Hierarchy of Controls: Your First Line of Defense
Before we discuss PPE, it's critical to implement higher-level controls. PPE is the last line of defense.
-
Engineering Controls: All work involving solid (powder) or concentrated forms of Entecavir-13C2,15N 3''-O-β-D-Glucuronide must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or fine powders.[7][13]
-
Administrative Controls: Develop standard operating procedures (SOPs), provide thorough training for all personnel, and restrict access to areas where the compound is handled.[7] Do not eat, drink, or smoke in these areas.[7]
Personal Protective Equipment: A Comprehensive Protocol
The following PPE is mandatory when handling Entecavir-13C2,15N 3''-O-β-D-Glucuronide. The selection is based on guidelines for handling cytotoxic agents to provide maximum protection.[7][15][16]
Gloves: The Critical Interface
-
Specification: Use powder-free nitrile gloves that are tested for resistance to chemotherapy drugs (meeting ASTM Standard D6978).[15][16] Do not use vinyl gloves.[15]
-
Protocol: Double Gloving: Two pairs of gloves are required. The inner glove should be tucked under the cuff of the gown, and the outer glove should be pulled over the cuff. This provides a robust barrier and allows for the safe removal of the contaminated outer glove without compromising protection.[3]
-
Frequency of Change: Change the outer glove immediately if it becomes torn, punctured, or visibly contaminated.[15] At a minimum, change outer gloves every 30-60 minutes during continuous work. Always remove gloves before leaving the work area and wash hands thoroughly.[4]
Gowns: Full Body Protection
-
Specification: Wear a disposable, back-closing gown made of a lint-free, low-permeability fabric.[15][16] It must have long sleeves with tight-fitting elastic or knit cuffs.
-
Protocol: Ensure the gown provides complete coverage. Gowns must be changed immediately in the event of a spill or contamination and should be discarded as hazardous waste after each use.[16]
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Specification: When handling solutions or if there is any risk of splashing, a full-face shield is preferred.[15][16] If a face shield is not used, chemical splash goggles must be worn in conjunction with a fluid-resistant mask.[16] Standard safety glasses with side shields offer minimum protection and are only suitable for tasks with no splash or aerosol risk.[3][13]
Respiratory Protection: Preventing Inhalation
-
Specification: A surgical mask is not sufficient protection against chemical dust or aerosols.[7]
-
Protocol:
-
For Solids: When weighing or handling the powdered form of the compound, a fit-tested N95 respirator or higher is mandatory to prevent inhalation of fine particles.[3][7]
-
For Liquids: If procedures could generate aerosols (e.g., vortexing, sonicating), a respirator is also required.[7] All personnel required to wear a respirator must be part of a respiratory protection program that includes medical clearance and annual fit-testing.
-
Ancillary Protection
-
Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the handling area.[3][7]
-
Head Covering: A cap or head covering can prevent contamination of hair.[3][7]
Summary of PPE for Common Laboratory Tasks
| Task | Gloves (Double Nitrile) | Gown | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | ✔ | ✔ | Goggles or Face Shield | Fit-Tested N95 (or higher) Required |
| Preparing Stock Solutions | ✔ | ✔ | Face Shield Preferred | Required if aerosols are possible |
| Cell Culture/Animal Dosing | ✔ | ✔ | Face Shield Preferred | Recommended |
| Handling Contaminated Waste | ✔ | ✔ | Goggles or Face Shield | Not required unless splash/aerosol risk |
| Cleaning Spills | ✔ | ✔ | Face Shield Required | Fit-Tested Respirator Required |
Procedural Workflows for Safety
Visualizing the correct sequence for donning and doffing PPE is crucial to prevent contamination.
PPE Donning Sequence
The sequence is designed to progress from the least to the most contaminated areas. First, ensure all supplies are ready in the designated area.
Caption: Workflow for the disposal of contaminated materials.
By adhering to these stringent PPE and handling protocols, you build a system that protects both you and the integrity of your research. This guide serves as a foundation; always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the compound's Safety Data Sheet (SDS) before beginning any work.
References
-
OHS Insider. What PPE Should Workers Use for Handling Cytotoxic Drugs?. [Link]
-
Great Ormond Street Hospital for Children NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. [Link]
-
Bussières, J. F., et al. (2012). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 18(4_suppl), 3s-15s. [Link]
-
OT&P Healthcare. (2024, May 17). Entecavir. [Link]
-
Ansell. (2025, March 14). Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology. [Link]
-
Nakima Ltd. Nitrogen-15 (N-15) - Stable Isotope Data & Safety Information (MSDS). [Link]
-
Nakima Ltd. Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS). [Link]
-
Isotope AMT. (2025, August 9). High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. [Link]
-
Drugs.com. (2025, December 11). Entecavir: Key Safety & Patient Guidance. [Link]
-
Medicines.org.uk. Entecavir 0.5 mg film-coated tablets. [Link]
-
BuyIsotope. Carbon-13 Gas Safety Data Sheet. [Link]
-
Kwok, C. S., et al. (2022). Methods to disinfect and decontaminate SARS-CoV-2: a systematic review of in vitro studies. Journal of Hospital Infection, 122, 1-20. [Link]
-
University of St Andrews. University Guidance on Decontamination. [Link]
-
Pharmaffiliates. Entecavir-13C2,15N 3''-O-β-D-Glucuronide. [Link]
-
Cleanchem Laboratories LLP. ENTECAVIR EP IMPURITY B MATERIAL SAFETY DATA SHEETS. [Link]
-
Mayo Clinic. (2026, February 1). Entecavir (Oral Route). [Link]
-
Accord Healthcare Limited. (2023). Entecavir Accord 0.5 mg film-coated tablets. [Link]
-
Al-abdalall, A. H. A., et al. (2021). Disinfection and decontamination in the context of SARS‐CoV‐2‐specific data. Journal of medical virology, 93(10), 5735-5746. [Link]
-
National Center for Biotechnology Information. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]
-
Chan, Y. H., et al. (2021). Sanitizing agents for virus inactivation and disinfection. VIEW, 2(1), 20200044. [Link]
-
Isotope AMT. (2025, August 13). The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. [Link]
-
A3P. Viral Decontamination Methods : quick overview of the Validation Strategy. [Link]
-
Kmetec, V., & Planinšek, O. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry-Applications to the Clinical Sciences. IntechOpen. [Link]
-
Dabundo, R., et al. (2014). The contamination of commercial 15N2 gas stocks with 15N–labeled nitrate and ammonium and consequences for nitrogen fixation measurements. PloS one, 9(10), e110335. [Link]
-
European Medicines Agency. Baraclude, INN-Entecavir. [Link]
-
Jones, A., et al. (2021). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. The Journal of Applied Laboratory Medicine, 6(5), 1334-1345. [Link]
-
de Oliveira, A. R. M., et al. (2024). Removal of the Active Pharmaceutical Substance Entecavir from Water via the Fenton Reaction or Action by the Cyanobacterium Microcystis novacekii. Toxics, 12(12), 969. [Link]
-
Boston University. (2017). A novel screening method for glucuronidated and non-glucuronidated drugs in urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]
-
Wang, C.-C., et al. (2023). Hepatitis Flares or Hepatic Decompensation after Discontinuation of Tenofovir Disoproxil Fumarate and Entecavir in Non-Cirrhotic Hepatitis B e Antigen-Negative Patients. Journal of Clinical Medicine, 12(24), 7567. [Link]
-
Xiao, J.-b., et al. (2017). Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. RSC advances, 7(5), 2913-2931. [Link]
Sources
- 1. otandp.com [otandp.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 8. pharmtech.com [pharmtech.com]
- 9. isotope-amt.com [isotope-amt.com]
- 10. isotope-amt.com [isotope-amt.com]
- 11. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]
- 13. isotope.com [isotope.com]
- 14. researchgate.net [researchgate.net]
- 15. ohsinsider.com [ohsinsider.com]
- 16. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
